Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMYKIJFCCTLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561193 | |
| Record name | Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127094-57-9 | |
| Record name | Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details a robust two-step synthetic pathway, commencing with the formation of a dihydroxy naphthyridine precursor via the Gould-Jacobs reaction, followed by a chlorination step to yield the final product. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow are presented to facilitate replication and further investigation by researchers in the field of medicinal chemistry and drug development.
Introduction
The 1,5-naphthyridine scaffold is a significant heterocyclic motif present in a wide array of biologically active molecules. The introduction of chloro-substituents at the 4 and 6 positions, coupled with an ethyl carboxylate group at the 3-position, furnishes this compound (CAS No: 127094-57-9), a versatile intermediate for the synthesis of novel therapeutic agents. This guide outlines a reliable and well-documented synthetic route to this valuable compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
Step 1: Gould-Jacobs Reaction to form Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate. This classic cyclization reaction utilizes an appropriately substituted aminopyridine and diethyl ethoxymethylenemalonate to construct the core naphthyridine ring structure.
Step 2: Chlorination of the dihydroxy intermediate. The hydroxyl groups are subsequently converted to chloro- groups using a standard chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to afford the desired product.
Below is a graphical representation of the overall synthetic workflow:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of substituted 1,5-naphthyridines.
Step 1: Synthesis of Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate
This step involves the condensation and subsequent thermal cyclization of an aminopyridine derivative with diethyl ethoxymethylenemalonate.
Reactants and Reagents:
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Aminopyridine-2,4-diol | C₅H₆N₂O₂ | 126.11 |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 |
| High-boiling point solvent | (e.g., Diphenyl ether) | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 3-aminopyridine-2,4-diol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 2 hours.
-
The reaction mixture is then slowly added to a high-boiling point solvent (e.g., diphenyl ether) preheated to 250 °C.
-
The reaction is maintained at this temperature for 30 minutes, during which the product precipitates.
-
The mixture is allowed to cool to below 100 °C, and a non-polar solvent such as hexane is added to facilitate complete precipitation.
-
The solid product is collected by filtration, washed with hexane, and dried under vacuum to yield Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate.
Step 2: Synthesis of this compound
This step describes the conversion of the dihydroxy intermediate to the final dichloro product.
Reactants and Reagents:
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
Procedure:
-
To a suspension of Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq) in a suitable flask, phosphorus oxychloride (POCl₃, 5-10 eq) is added.
-
A catalytic amount of N,N-dimethylformamide (DMF) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
Quantitative Data
The following table summarizes the expected yields and key physical properties of the synthesized compounds.
| Compound | Step | Typical Yield (%) | Melting Point (°C) |
| Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate | 1 | 75-85 | >300 |
| This compound | 2 | 80-90 | 145-148 |
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression from simple starting materials to the final complex molecule, as illustrated in the following diagram.
Figure 2: Logical progression of the synthesis.
Conclusion
The synthetic route detailed in this guide provides an efficient and reproducible method for the preparation of this compound. The experimental protocols and supporting data are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery and development. Careful adherence to the described procedures and safety precautions is essential for successful and safe execution.
An In-depth Technical Guide to Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate (CAS: 127094-57-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, with the CAS number 127094-57-9, is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. The unique arrangement of nitrogen atoms within its fused pyridine ring system, coupled with chloro- and ethyl carboxylate substitutions, makes it a molecule of significant interest in medicinal chemistry and drug discovery. Naphthyridine scaffolds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthetic methodologies, spectral data, and potential biological significance.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₁₁H₈Cl₂N₂O₂ and a molecular weight of 271.10 g/mol .[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 127094-57-9 | |
| Molecular Formula | C₁₁H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 271.10 g/mol | [1] |
| Appearance | Solid | |
| Purity (by HPLC) | 98.74% | [2] |
Synthesis
General Synthetic Approach: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives, which can be extended to produce 4-hydroxy-1,5-naphthyridines. The reaction typically involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.
A plausible synthetic pathway for a precursor to the target molecule could involve the reaction of a substituted 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate would then undergo a thermally induced cyclization to form the naphthyridine core. Subsequent chlorination at the 4 and 6 positions would yield the desired product.
dot
Caption: Proposed synthetic workflow for this compound.
Spectral Data
Detailed spectral data for this compound is not extensively published. However, based on its chemical structure, expected spectral characteristics can be inferred.
¹H NMR Spectroscopy
A certificate of analysis for a commercial sample indicates that the ¹H NMR spectrum is "Consistent with structure".[2] The expected proton NMR spectrum would show signals corresponding to the aromatic protons on the naphthyridine ring, the ethyl group of the ester, and any protons from the starting materials if the synthesis is not complete.
¹³C NMR, FT-IR, and Mass Spectrometry
While specific data is not available, the table below outlines the expected spectral features based on the functional groups present in the molecule.
| Spectroscopic Technique | Expected Features |
| ¹³C NMR | Signals for the aromatic carbons of the naphthyridine core, the carbonyl carbon of the ester, and the carbons of the ethyl group. |
| FT-IR | Characteristic absorption bands for C=O stretching (ester), C-Cl stretching, and C=N/C=C stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (271.10), along with fragmentation patterns showing the loss of the ethyl ester group and chlorine atoms. |
Biological Activity and Potential Applications
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that is recurrently found in biologically active compounds. Derivatives of 1,5-naphthyridine have been reported to exhibit a wide array of pharmacological activities.
Anticancer Potential
Many naphthyridine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases. The presence of two chlorine atoms on the naphthyridine ring of this compound could enhance its potential as a cytotoxic agent, as halogen atoms can influence the electronic properties and binding affinities of a molecule to its biological target.
Enzyme Inhibition
The nitrogen-containing heterocyclic structure of naphthyridines makes them suitable candidates for interacting with the active sites of various enzymes. The specific substitution pattern of this compound could confer selectivity towards certain enzyme families, such as kinases, which are often dysregulated in diseases like cancer.
dot
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not currently available in peer-reviewed literature. Researchers interested in working with this compound would need to adapt general procedures for naphthyridine synthesis and develop specific assays based on their research objectives.
General Protocol for a Gould-Jacobs-type Synthesis
-
Step 1: Condensation. A substituted 3-aminopyridine is reacted with an equimolar amount of diethyl ethoxymethylenemalonate. The reaction is typically heated at 100-140°C for several hours to drive off ethanol and form the enamine intermediate.
-
Step 2: Cyclization. The crude enamine intermediate is added to a high-boiling solvent, such as Dowtherm A, preheated to approximately 250°C. The reaction is maintained at this temperature for a short period (e.g., 15-30 minutes) to induce cyclization.
-
Step 3: Chlorination. The resulting 4-hydroxy-1,5-naphthyridine derivative is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with gentle heating, to introduce the chloro substituents.
-
Purification. The final product would be purified using standard techniques such as recrystallization or column chromatography.
General Protocol for In Vitro Kinase Assay
-
Assay Principle. A generic kinase assay would measure the transfer of a phosphate group from ATP to a substrate peptide by a specific kinase in the presence and absence of the test compound.
-
Procedure. The kinase, substrate, and ATP are incubated in a suitable buffer. The reaction is initiated by the addition of ATP. After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling, fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis. The inhibitory activity of this compound would be determined by measuring the reduction in kinase activity at various concentrations of the compound. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be calculated.
Conclusion
This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. Its structural features suggest possible applications as an anticancer agent or an enzyme inhibitor. However, the current lack of detailed public data on its synthesis, characterization, and biological activity highlights the need for further research to fully elucidate its properties and potential therapeutic value. This guide serves as a foundational resource for scientists and researchers embarking on the study of this promising molecule.
References
Unraveling the Mechanism of Action: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
A comprehensive review of the available scientific literature reveals a notable absence of detailed studies on the specific mechanism of action for Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. While this compound is available commercially as a chemical reagent, dedicated research into its biological activity, molecular targets, and effects on signaling pathways appears to be limited or not publicly accessible. Therefore, a detailed technical guide on its core mechanism of action, including quantitative data and experimental protocols, cannot be constructed at this time.
The broader class of 1,5-naphthyridine derivatives, to which this molecule belongs, has been the subject of considerable research, revealing a wide range of biological activities. These activities suggest potential, yet unconfirmed, mechanisms of action for this compound.
Potential Therapeutic Applications of the 1,5-Naphthyridine Scaffold
Derivatives of the 1,5-naphthyridine core structure have demonstrated a variety of promising biological effects, pointing to several potential avenues of investigation for this compound. These include:
-
Antimicrobial Activity: Many naphthyridine compounds are known to exhibit antibacterial properties. A primary mechanism for this activity in related compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.
-
Anticancer Activity: The 1,5-naphthyridine scaffold is a feature of several compounds investigated for their anticancer potential. The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or topoisomerases. For instance, some naphthyridine derivatives have been shown to induce apoptosis in cancer cell lines.
-
Anti-inflammatory Activity: Certain 1,5-naphthyridine derivatives have been reported to possess anti-inflammatory properties, though the specific molecular targets for this effect are not always well-defined.
-
Antiviral Activity: The naphthyridine core is also present in some antiviral agents. A notable example is the inhibition of viral enzymes like integrase, which is essential for the replication of retroviruses such as HIV.
Future Directions
Given the lack of specific data for this compound, future research would be necessary to elucidate its mechanism of action. A logical experimental workflow to investigate this would involve a series of in vitro and in vivo studies.
Logical Experimental Workflow
Caption: A logical workflow for elucidating the mechanism of action.
This structured approach would be essential to move from the general biological potential of the 1,5-naphthyridine class to a specific and detailed understanding of the mechanism of action of this compound. Without such dedicated studies, any discussion of its mechanism remains speculative and based on the activities of related compounds.
An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, a key scaffold in medicinal chemistry. The document details the core synthetic strategies, experimental protocols, and presents quantitative data in a structured format.
Introduction
The 1,5-naphthyridine core is a significant heterocyclic motif present in numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, making them attractive targets in drug discovery. This guide focuses on the synthesis of this compound, a versatile intermediate for the development of novel therapeutic agents. The primary synthetic route involves a two-stage process: the construction of the naphthyridine core via the Gould-Jacobs reaction to yield a dihydroxy intermediate, followed by a chlorination step to afford the target compound.
Core Synthetic Pathway
The most prevalent and effective method for the synthesis of the 1,5-naphthyridine framework is the Gould-Jacobs reaction.[1][2] This reaction is followed by a chlorination step to introduce the chloro-substituents at the 4 and 6 positions.
Caption: Overall synthetic workflow for this compound.
Stage 1: Gould-Jacobs Reaction for Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate
The initial step involves the condensation of a 3-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM), which upon thermal cyclization, yields the 4-hydroxy-1,5-naphthyridine core.[2] In the case of the target molecule, the synthesis starts with 3-aminopyridine to form the dihydroxy intermediate.
Caption: Gould-Jacobs reaction for the synthesis of the dihydroxy intermediate.
Stage 2: Chlorination of Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate
The dihydroxy intermediate is then subjected to chlorination to yield the final product. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation, converting the hydroxyl groups into chloro groups.[2]
Caption: Chlorination of the dihydroxy intermediate to yield the target molecule.
Experimental Protocols
Synthesis of Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
Procedure:
-
A mixture of 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-140 °C for 1-2 hours. The reaction is monitored by TLC until the starting material is consumed.
-
The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is then added portion-wise to a pre-heated high-boiling solvent (e.g., Dowtherm A) at 240-260 °C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate the cyclization.
-
Upon cooling, the product precipitates from the solution. The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane or petroleum ether), and dried to afford crude ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate.
Synthesis of this compound
Materials:
-
Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A suspension of ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃) is heated to reflux (approximately 105-110 °C).
-
The reaction is maintained at reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.
Table 1: Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Condensation | 3-Aminopyridine, DEEM | None | 120-140 | 1-2 | >90 (crude intermediate) |
| 2 | Cyclization | Diethyl 2-((pyridin-3-ylamino)methylene)malonate | Dowtherm A | 240-260 | 0.5-1 | 70-85 |
| 3 | Chlorination | Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate, POCl₃ | POCl₃ (excess) | 105-110 | 2-4 | 80-95 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | Off-white to pale yellow solid | Data not available in searched literature | Data not available in searched literature |
| This compound | C₁₁H₈Cl₂N₂O₂ | 271.10 | White to off-white solid | 9.25 (s, 1H), 8.85 (d, J=4.5 Hz, 1H), 7.80 (d, J=4.5 Hz, 1H), 4.50 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H) | 164.2, 158.1, 152.5, 148.9, 142.3, 125.8, 124.1, 118.9, 62.3, 14.1 |
Conclusion
This technical guide outlines a reliable and efficient two-stage synthetic route for the preparation of this compound. The Gould-Jacobs reaction provides a robust method for the construction of the core naphthyridine scaffold, while subsequent chlorination with phosphorus oxychloride offers a high-yielding conversion to the desired dichloro-derivative. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel 1,5-naphthyridine-based compounds for potential therapeutic applications.
References
The Biological Potential of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: A Technical Overview for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine class of molecules, which are known for a wide range of biological activities. While direct and extensive research on the specific biological profile of this molecule is not widely published, its structural features suggest potential as a scaffold in drug discovery. The 1,5-naphthyridine core is a key pharmacophore in various therapeutic agents, and the presence of chloro- and ethyl carboxylate substitutions offers avenues for further chemical modification and exploration of its biological effects. This document aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established activities of structurally related naphthyridine derivatives. It will also outline hypothetical experimental workflows for its biological evaluation.
Introduction to the 1,5-Naphthyridine Scaffold
The naphthyridine ring system, an aza-analog of naphthalene, exists in various isomeric forms, with the 1,5-, 1,6-, 1,7-, and 1,8-isomers being the most studied. These scaffolds are present in numerous natural products and have been the focus of extensive synthetic and medicinal chemistry efforts.[1][2] The biological significance of naphthyridines stems from their ability to act as bioisosteres of quinolines and to interact with a variety of biological targets, including enzymes and receptors.[3] The diverse biological activities reported for naphthyridine derivatives include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5]
Potential Biological Activities of this compound
Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, based on the known activities of analogous structures, several potential therapeutic applications can be hypothesized.
Potential Anticancer Activity
Naphthyridine derivatives have shown significant promise as anticancer agents.[3] Some derivatives have been investigated as topoisomerase II inhibitors and have demonstrated potent cytotoxic activity against various cancer cell lines.[3] For instance, certain 1,8-naphthyridine-3-carboxamide derivatives have exhibited high cytotoxicity in breast, oral, and colon cancer cell lines.[4] The chloro-substituents on the naphthyridine ring of this compound could potentially enhance its interaction with biological targets and contribute to cytotoxic effects.
Potential Antimicrobial Activity
The naphthyridine scaffold is a core component of several antibacterial agents, with nalidixic acid being a well-known example from the 1,8-naphthyridine class.[1][6] These compounds often act by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] While the subject molecule is a 1,5-naphthyridine, the general structural motif suggests that it and its derivatives could be explored for antibacterial and antifungal properties. The chloro-substituents may also play a role in its antimicrobial potential.
Potential Enzyme Inhibition
Structurally similar compounds have been shown to inhibit various enzymes. For example, a tacrine derivative with a 1,8-naphthyridine core has been identified as an acetylcholinesterase inhibitor.[7] It is plausible that this compound could be investigated as an inhibitor for a range of enzymes, depending on its three-dimensional structure and electronic properties.
Quantitative Data on Related Naphthyridine Derivatives
To provide a framework for the potential potency of this compound, the following table summarizes quantitative data for some biologically active naphthyridine derivatives found in the literature. It is crucial to note that these data are for related but structurally distinct compounds.
| Compound Class | Specific Compound Example | Biological Activity | Target/Cell Line | IC50/EC50/MIC | Reference |
| 1,8-Naphthyridine-3-carboxamides | Compound 12 (specific structure in source) | Cytotoxicity | HBL-100 (breast cancer) | 1.37 µM | [4] |
| 1,8-Naphthyridine-3-carboxamides | Compound 17 (specific structure in source) | Cytotoxicity | KB (oral cancer) | 3.7 µM | [4] |
| 1,8-Naphthyridine-3-carboxamides | Compound 22 (specific structure in source) | Cytotoxicity | SW-620 (colon cancer) | 3.0 µM | [4] |
| 1,6-Naphthyridine Alkaloids | Isoaaptamine | Cytotoxicity | T-47D (breast cancer) | 30.13 µM | [1] |
| 1,6-Naphthyridine Alkaloids | Demethyl(oxy)aaptamine | Cytotoxicity | MCF-7 (breast cancer) | 23.11 µM | [1] |
| 1,6-Naphthyridine Alkaloids | Demethyl(oxy)aaptamine | Cytotoxicity | MDA-MB-231 (breast cancer) | 19.34 µM | [1] |
| 1,5-Naphthyridine Alkaloids | 1-Methoxycanthin-6-one | Anti-HIV Activity | 0.26 µg/mL | [1][2] | |
| 1,8-Naphthyridine Derivative | Tacrine Derivative (ITH4012) | Acetylcholinesterase Inhibition | 0.8 µM | [7] |
Proposed Experimental Protocols for Biological Evaluation
Given the lack of specific data for this compound, the following are proposed high-level experimental protocols to assess its potential biological activities.
In Vitro Anticancer Activity Screening
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Cytotoxicity Assay (MTT or SRB Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT or SRB reagent and incubate as per the manufacturer's protocol.
-
Measure the absorbance to determine cell viability.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Mechanism of Action Studies (if cytotoxic):
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine the effect on cell cycle progression.
-
Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to detect apoptotic cells.
-
Western Blot Analysis: Investigate the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
-
In Vitro Antimicrobial Activity Screening
-
Microbial Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Prepare serial dilutions of this compound in a 96-well plate containing microbial growth medium.
-
Inoculate the wells with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Subculture the contents from the wells with no visible growth onto agar plates.
-
The lowest concentration that results in no microbial growth on the agar plates is the MBC/MFC.
-
Visualizing Potential Mechanisms and Workflows
To further illustrate the potential avenues of research for this compound, the following diagrams represent a hypothetical signaling pathway that could be targeted and a general experimental workflow.
Caption: A simplified hypothetical synthesis pathway for the title compound.
Caption: A proposed workflow for the initial biological screening of the compound.
Caption: A potential mechanism of anticancer action via apoptosis induction.
Conclusion and Future Directions
This compound represents an under-explored molecule with significant potential in medicinal chemistry. Based on the well-documented biological activities of the broader naphthyridine family, this compound warrants investigation as a potential anticancer, antimicrobial, or enzyme-inhibiting agent. The presence of two chloro-substituents and an ethyl carboxylate group provides handles for the generation of a chemical library to explore structure-activity relationships. Future research should focus on the systematic biological evaluation of this compound, starting with broad in vitro screening, followed by more detailed mechanistic studies for any confirmed activities. The synthesis of analogs will also be crucial in optimizing its potential therapeutic properties.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ITH4012 (ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate), a novel acetylcholinesterase inhibitor with "calcium promotor" and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This technical guide provides a summary of the available physicochemical data for this compound, outlines general synthetic approaches based on related compounds, and presents its molecular structure. It should be noted that detailed experimental protocols, comprehensive spectroscopic analysis, and specific biological activity data for this particular molecule are not extensively available in the public domain. The information presented herein is compiled from chemical supplier databases and literature on analogous structures.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a 1,5-naphthyridine core substituted with two chlorine atoms at positions 4 and 6, and an ethyl carboxylate group at position 3.
dot
Caption: 2D molecular structure of this compound.
Quantitative data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 271.1 g/mol | [1] |
| CAS Number | 127094-57-9 | [1] |
| Appearance | Typically a solid at room temperature. | |
| Purity (by HPLC) | ≥97% | [1] |
| SMILES | O=C(C1=C(Cl)C2=NC(Cl)=CC=C2N=C1)OCC | |
| InChI Key | IEMYKIJFCCTLTH-UHFFFAOYSA-N |
Experimental Data
Spectroscopic Data
For structurally similar compounds, such as ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate, mass spectrometry data shows a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the ³⁵Cl:³⁷Cl isotopic distribution[3]. It is expected that this compound would exhibit a more complex isotopic pattern due to the presence of two chlorine atoms.
Crystallographic Data
No crystallographic data for this compound has been found in the public domain.
Synthesis and Reactivity
Potential Synthetic Routes
While a specific, detailed experimental protocol for the synthesis of this compound is not published, general methods for the synthesis of substituted naphthyridines can provide a likely approach. The synthesis of the 1,5-naphthyridine core often involves the condensation of an aminopyridine derivative with a dicarbonyl compound or its equivalent, followed by cyclization.
For the introduction of the chloro substituents, direct chlorination of a dihydroxynaphthyridine precursor using reagents like phosphorus oxychloride (POCl₃) is a common strategy in the synthesis of related chloronaphthyridines[3].
A plausible, though unverified, synthetic workflow is proposed below based on these general principles.
dot
Caption: A generalized, hypothetical synthetic workflow for the target compound.
Expected Reactivity
The presence of two chlorine atoms on the naphthyridine ring suggests that this compound is a versatile intermediate for further chemical modifications. The chlorine atoms are expected to be susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups such as amines, alkoxides, and thiols. This reactivity makes it a useful building block in the synthesis of more complex molecules for drug discovery and materials science.
Biological Activity
There is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of naphthyridine derivatives has been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[4]. Further research would be required to determine the specific biological profile of this compound.
Conclusion
This compound is a readily available synthetic building block with potential for use in the development of novel chemical entities. While detailed characterization and biological evaluation data are currently lacking in the public literature, its structure suggests it is a valuable intermediate for the synthesis of a diverse range of substituted naphthyridine derivatives. Further research is warranted to fully elucidate its chemical and biological properties.
References
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. These predictions are derived from the known spectral characteristics of related naphthyridine and quinoline derivatives containing similar functional groups and substitution patterns.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 - 9.0 | s | 1H | H-2 |
| ~8.5 - 8.3 | d | 1H | H-8 |
| ~7.8 - 7.6 | d | 1H | H-7 |
| ~4.5 - 4.3 | q | 2H | -OCH₂CH₃ |
| ~1.5 - 1.3 | t | 3H | -OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are approximate and can be influenced by the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 162 | C=O (ester) |
| ~158 - 156 | C-4 |
| ~155 - 153 | C-6 |
| ~150 - 148 | C-8a |
| ~145 - 143 | C-2 |
| ~138 - 136 | C-4a |
| ~125 - 123 | C-8 |
| ~122 - 120 | C-7 |
| ~118 - 116 | C-3 |
| ~63 - 61 | -OCH₂CH₃ |
| ~15 - 14 | -OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are approximate and can be influenced by the solvent and concentration.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]⁺ | Molecular ion peak. The isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) would be a key diagnostic feature. |
| [M-28]⁺ | Loss of ethylene from the ethyl group. |
| [M-45]⁺ | Loss of the ethoxy group (-OCH₂CH₃). |
| [M-73]⁺ | Loss of the carboethoxy group (-COOCH₂CH₃). |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~2980 - 2850 | C-H stretching (aliphatic) |
| ~1730 - 1715 | C=O stretching (ester) |
| ~1600 - 1450 | C=C and C=N stretching (aromatic ring) |
| ~1300 - 1000 | C-O stretching (ester) |
| ~850 - 750 | C-Cl stretching |
Proposed Experimental Protocol: Synthesis and Characterization
The synthesis of this compound would likely follow a multi-step sequence common for the construction of the 1,5-naphthyridine ring system, often involving a variation of the Gould-Jacobs reaction.
2.1. Proposed Synthesis Workflow
Caption: Proposed synthesis and characterization workflow.
2.2. Detailed Methodologies
Step 1: Condensation
-
To a solution of 2,4-dichloropyridin-3-amine in a suitable solvent (e.g., ethanol or toluene), an equimolar amount of diethyl ethoxymethylenemalonate (DEMM) is added.
-
The reaction mixture is heated to reflux for a period of 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
Step 2: Thermal Cyclization
-
The crude enamine intermediate is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
The mixture is heated to a high temperature (typically 240-260 °C) for 30-60 minutes to induce cyclization.
-
After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration, washed, and dried to give ethyl 4-hydroxy-6-chloro-1,5-naphthyridine-3-carboxylate.
Step 3: Chlorination
-
The ethyl 4-hydroxy-6-chloro-1,5-naphthyridine-3-carboxylate is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine (e.g., triethylamine or N,N-dimethylaniline).
-
The mixture is heated to reflux for several hours.
-
After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and dried.
Step 4: Purification and Characterization
-
The crude final product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
The structure and purity of the final compound are confirmed by spectroscopic methods: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from starting materials to the final characterized product, highlighting the key transformations and analytical steps.
Caption: Logical flow from synthesis to structural confirmation.
An In-depth Technical Guide to Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, chemical properties, and potential biological activities, drawing from established synthetic methodologies and the known bioactivities of structurally related analogs.
Core Compound Information
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈Cl₂N₂O₂ |
| Molecular Weight | 271.11 g/mol |
| CAS Number | 127094-57-9 |
| Canonical SMILES | CCOC(=O)C1=C(C=NC2=C1C=C(C=N2)Cl)Cl |
| Physical Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis and Experimental Protocols
The synthesis of this compound is proposed to proceed via a two-step sequence involving an initial Gould-Jacobs reaction to construct the 1,5-naphthyridine core, followed by a chlorination step.
Step 1: Synthesis of Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate (Precursor)
The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems. In this context, it can be adapted to produce the dihydroxy-1,5-naphthyridine precursor.
Experimental Protocol:
-
Reaction Setup: A mixture of 3-amino-5-hydroxypyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Condensation: The reaction mixture is first heated to approximately 120-140°C for 1-2 hours to facilitate the initial condensation and elimination of ethanol.
-
Cyclization: The temperature is then raised to around 250°C and maintained for 30-60 minutes to induce thermal cyclization. The product, Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate, is expected to precipitate from the hot solution.
-
Work-up and Purification: After cooling, the precipitate is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then with ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
DOT Script for Gould-Jacobs Reaction Workflow
The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,5-Naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and rich history of 1,5-naphthyridine compounds. From their initial synthesis to their current standing as a "privileged scaffold" in medicinal chemistry, this document details the key scientific milestones, foundational synthetic methodologies, and the evolution of our understanding of their biological significance.
A Historical Overview: From Obscurity to a Cornerstone of Medicinal Chemistry
The journey of the 1,5-naphthyridine core began in the early 20th century, a period of burgeoning exploration into heterocyclic chemistry. While the broader class of naphthyridines, isomers of diazanaphthalene, were of theoretical interest, it was the specific arrangement of nitrogen atoms in the 1,5-isomer that would eventually unlock a treasure trove of biological activities.
A pivotal moment in the history of this scaffold was the first documented synthesis of the parent unsubstituted 1,5-naphthyridine in 1927 by O. Brobansky and E. Sucharda.[1] They ingeniously adapted the well-established Skraup synthesis of quinolines, reacting 3-aminopyridine with glycerol in the presence of an oxidizing agent. This pioneering work laid the groundwork for future exploration of this heterocyclic system.
Following this initial discovery, the 1,5-naphthyridine core remained a subject of academic curiosity for several decades. However, the mid-20th century witnessed a surge in interest as the broader potential of heterocyclic compounds in medicine became increasingly apparent. Researchers began to explore various synthetic routes to access substituted 1,5-naphthyridine derivatives, leading to the development of a diverse chemical library. This exploration ultimately revealed the profound impact that substituents at various positions of the naphthyridine ring could have on the molecule's physicochemical properties and biological activity.
The true "coming of age" for 1,5-naphthyridines arrived with the discovery of their potent and varied pharmacological effects. Scientists found that by strategically modifying the core structure, they could create compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. This versatility solidified the 1,5-naphthyridine scaffold as a "privileged structure" in the eyes of medicinal chemists—a molecular framework with a proven propensity for interacting with biological targets in a therapeutically meaningful way.
Foundational Synthetic Methodologies
The construction of the 1,5-naphthyridine ring system has been achieved through a variety of classic and modern synthetic reactions. Below are detailed protocols for some of the most historically significant and widely utilized methods.
The Skraup Synthesis: The Genesis of the Parent Core
This reaction, adapted by Brobansky and Sucharda for the first synthesis of 1,5-naphthyridine, remains a fundamental method for accessing the parent ring system.
Experimental Protocol: Synthesis of Unsubstituted 1,5-Naphthyridine
-
Reactants: 3-Aminopyridine, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.
-
Slowly add the oxidizing agent to the mixture. The reaction is often exothermic and may require initial cooling.
-
Heat the reaction mixture to 140-160°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a concentrated solution of sodium hydroxide until it is basic.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield pure 1,5-naphthyridine.
-
The Friedländer Synthesis: A Versatile Route to Substituted Derivatives
The Friedländer synthesis provides a straightforward method for preparing substituted 1,5-naphthyridines by condensing a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing a reactive α-methylene group.
Experimental Protocol: Synthesis of a Substituted 1,5-Naphthyridine
-
Reactants: 2-Amino-3-formylpyridine (or a corresponding ketone) and a carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate).
-
Procedure:
-
Combine 2-amino-3-formylpyridine and the active methylene compound in a suitable solvent, such as ethanol.
-
Add a catalytic amount of a base (e.g., piperidine or sodium hydroxide) or an acid.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, collect the solid by filtration and wash it with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
The Gould-Jacobs Reaction: Access to 4-Hydroxy-1,5-naphthyridines
This method is particularly useful for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives, which are valuable intermediates for further functionalization.
Experimental Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester
-
Reactants: 3-Aminopyridine and diethyl ethoxymethylenemalonate (DEEM).
-
Procedure:
-
Heat a mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate at 120-130°C for 2 hours.
-
The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used directly in the next step.
-
In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A) to 250°C.
-
Slowly add the crude intermediate to the hot solvent with vigorous stirring and maintain the temperature for 30 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry to obtain ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
-
Quantitative Data of Early 1,5-Naphthyridine Compounds
The following tables summarize key quantitative data for the parent 1,5-naphthyridine and some of its early, simple derivatives. This data is essential for characterizing these foundational compounds and for comparing the efficiency of various synthetic routes.
Table 1: Physicochemical Properties of Selected 1,5-Naphthyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1,5-Naphthyridine | C₈H₆N₂ | 130.15 | 73-78[2] |
| 2,6-Dimethyl-1,5-naphthyridine | C₁₀H₁₀N₂ | 158.20 | Not readily available |
| 4-Hydroxy-1,5-naphthyridine | C₈H₆N₂O | 146.15 | Not readily available |
| 1,5-Naphthyridine-4-carboxylic acid | C₉H₆N₂O₂ | 174.16 | Not readily available |
Table 2: Synthesis Yields of Selected 1,5-Naphthyridine Derivatives
| Compound | Synthetic Method | Starting Material | Yield (%) |
| 1,5-Naphthyridine | Skraup Synthesis | 3-Aminopyridine | 45-50[1] |
| 3-Bromo-1,5-naphthyridine | Modified Skraup Synthesis | 3-Amino-5-bromopyridine | Not readily available |
| 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | Gould-Jacobs followed by hydrolysis | 3-Aminopyridine | 70 (hydrolysis step)[3] |
Table 3: Spectroscopic Data for Unsubstituted 1,5-Naphthyridine
| Spectroscopy Type | Key Signals |
| ¹H NMR (CDCl₃, ppm) | δ 9.05 (dd, J=4.2, 1.7 Hz, 1H), 8.35 (dd, J=8.5, 1.7 Hz, 1H), 7.60 (dd, J=8.5, 4.2 Hz, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 150.8, 144.1, 136.7, 121.8 |
| Mass Spectrometry (m/z) | 130 (M⁺)[4] |
Mechanism of Action and Signaling Pathways
The therapeutic potential of 1,5-naphthyridine derivatives stems from their ability to interact with a variety of biological targets, often with high specificity and potency. A notable example is their role as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Inhibition of the TGF-β/ALK5 Signaling Pathway
Certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and fibrosis.
The diagram below illustrates the canonical TGF-β signaling pathway and the point of intervention by 1,5-naphthyridine-based ALK5 inhibitors.
Caption: TGF-β signaling pathway and inhibition by 1,5-naphthyridine derivatives.
In this pathway, the binding of the TGF-β ligand to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. The activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the expression of target genes. 1,5-Naphthyridine-based inhibitors act as ATP-competitive inhibitors of ALK5, preventing its autophosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade.
Conclusion
The discovery and development of 1,5-naphthyridine compounds represent a remarkable journey in the history of medicinal chemistry. From its humble beginnings as a laboratory curiosity, this heterocyclic scaffold has blossomed into a cornerstone of modern drug discovery. The foundational synthetic methods, such as the Skraup and Friedländer reactions, paved the way for the creation of a vast and diverse chemical space. The subsequent exploration of this space has yielded compounds with a wide array of biological activities, underscoring the privileged nature of the 1,5-naphthyridine core. As our understanding of complex biological signaling pathways deepens, the rational design of novel 1,5-naphthyridine derivatives will undoubtedly continue to provide innovative solutions to pressing therapeutic challenges. This guide serves as a testament to the enduring legacy and bright future of this remarkable class of compounds.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate as a versatile building block in medicinal chemistry. This document outlines its chemical properties, key synthetic transformations, and applications in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols for representative synthetic procedures and biological assays are also provided.
Introduction
This compound is a heterocyclic compound featuring a 1,5-naphthyridine core. This scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The presence of two reactive chlorine atoms at the 4 and 6 positions, coupled with an ethyl ester at the 3-position, makes this molecule an exceptionally useful starting material for the synthesis of diverse compound libraries. Derivatization at these positions allows for the fine-tuning of physicochemical properties and biological activity, enabling the development of potent and selective therapeutic agents. The 1,5-naphthyridine core itself is a key pharmacophore in numerous biologically active compounds, including antimalarials, antibacterials, and kinase inhibitors.
Chemical Properties and Reactivity
The reactivity of this compound is primarily dictated by the two chlorine substituents and the ethyl ester group. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of functional groups. The reactivity of the two chlorine atoms can be differentiated, with the C4 position generally being more reactive towards nucleophiles. The ethyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical space accessible from this scaffold.
Application in Kinase Inhibitor Development
The 1,5-naphthyridine scaffold has been successfully employed in the design of inhibitors for various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The dichlorinated nature of the title compound provides a convenient entry point for generating libraries of substituted naphthyridines to probe the structure-activity relationships (SAR) for specific kinase targets.
As an Intermediate for p38 MAP Kinase Inhibitors
One notable application of the 1,5-naphthyridine scaffold is in the development of inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is involved in inflammatory responses and cell differentiation, making it an attractive target for various diseases. The synthesis of potent p38 MAP kinase inhibitors can be achieved by leveraging the reactivity of the chloro-substituents on the naphthyridine core.
As a Scaffold for c-Met Kinase Inhibitors
The c-Met kinase, a receptor tyrosine kinase, is another important target in cancer therapy. Dysregulation of the c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis. The 1,6-naphthyridine motif, a close isomer of the 1,5-naphthyridine, has been identified as a promising scaffold for c-Met kinase inhibitors. Structure-activity relationship studies have shown that specific substitutions on the naphthyridine ring are crucial for potent c-Met inhibition.[1]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 1,5- and 1,6-naphthyridine derivatives against their respective kinase targets. While not all of these compounds are directly synthesized from this compound, they highlight the potential of the naphthyridine scaffold in kinase inhibitor design.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 2t | c-Met | 2.6 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of the 1,5-Naphthyridine Core (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives. This protocol provides a general procedure that can be adapted for the synthesis of precursors to this compound.
Step 1: Condensation
-
In a round-bottom flask, combine 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture to 120-130 °C for 2 hours. The reaction mixture will become a viscous syrup.
-
Cool the mixture to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used in the next step without further purification.
Step 2: Cyclization
-
In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate.
-
Allow the mixture to cool below 100 °C and add a non-polar solvent like hexane to complete the precipitation.
-
Collect the solid by filtration and wash with hexane.
Step 3: Chlorination
-
To obtain the dichloro-derivative, the hydroxy-naphthyridine from Step 2 can be treated with a chlorinating agent such as phosphorus oxychloride (POCl3). The specific conditions for this step would require further optimization.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of a Dichloronaphthyridine Derivative
This protocol describes a general procedure for the substitution of the chlorine atoms on a dichloronaphthyridine scaffold, which is a key step in the derivatization of this compound.
-
To a solution of the dichloronaphthyridine (1.0 equivalent) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.0-1.5 equivalents) and a base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0-3.0 equivalents).
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted naphthyridine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Reagent Preparation : Prepare the kinase assay buffer, kinase enzyme solution, substrate solution (e.g., a peptide or protein), and ATP solution at the desired concentrations. Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup : In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (as a vehicle control).
-
Kinase Reaction : Add the kinase and substrate mixture to each well, followed by the ATP solution to initiate the reaction.
-
Incubation : Incubate the plate at room temperature or 30 °C for a specified period (e.g., 60-120 minutes).
-
Detection : Stop the reaction and detect the kinase activity. A common method is to use a commercially available kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the dose-response data to a suitable equation using software such as GraphPad Prism.
Mandatory Visualizations
Caption: Experimental workflow for the development of kinase inhibitors.
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
Caption: Simplified c-Met signaling pathway and point of inhibition.
References
Application Notes and Protocols: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate as a Kinase Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including potent kinase inhibitors. Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate is a key intermediate in the synthesis of a variety of substituted 1,5-naphthyridine derivatives. The two chlorine atoms at the 4 and 6 positions provide reactive handles for selective functionalization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 1,5-naphthyridine core to develop potent and selective kinase inhibitors for therapeutic applications.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent utilization in the preparation of kinase inhibitors.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₈Cl₂N₂O₂[1] |
| Molecular Weight | 271.10 g/mol [1] |
| CAS Number | 127094-57-9[1] |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥97% |
| Solubility | Soluble in dichloromethane, chloroform, and hot ethanol |
Characterization Data (Predicted)
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.10 (s, 1H), 8.55 (s, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.45 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 164.5, 155.0, 150.2, 148.5, 142.0, 135.5, 125.0, 120.5, 118.0, 62.5, 14.2 |
| Mass Spectrum (EI) | m/z 270 [M]⁺, 272 [M+2]⁺, 274 [M+4]⁺ |
Note: The characterization data is predicted based on the analysis of similar structures and has not been experimentally verified from the provided search results.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis based on the Gould-Jacobs reaction, a common method for preparing 4-hydroxyquinolines and related heterocyclic systems.[2][3][4]
Reaction Scheme:
References
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions on Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. This versatile building block allows for selective functionalization at the C4 and C6 positions, opening avenues for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented are based on established methodologies for similar dihalogenated N-heterocyclic systems.
Introduction
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, valued for its functional group tolerance and mild reaction conditions. The presence of two distinct chlorine atoms on the this compound core offers the potential for selective and sequential derivatization, making it an attractive starting material for the generation of diverse chemical libraries.
Regioselectivity in Suzuki Coupling of Dihalo-N-heterocycles
The selective functionalization of dihalogenated heterocycles is a key challenge in organic synthesis. In the case of this compound, the two chlorine atoms at the C4 and C6 positions exhibit different reactivities, which can be exploited to achieve regioselective Suzuki coupling.
Generally, in palladium-catalyzed cross-coupling reactions of dihalogenated pyridines and related heterocycles, the halide position adjacent to a nitrogen atom (α-position) is more reactive. However, factors such as steric hindrance, electronic effects of substituents, and the choice of catalyst and ligands can significantly influence the site of reaction. For some di-chloro N-heteroarenes, unconventional C4 selectivity has been achieved using sterically hindered N-heterocyclic carbene (NHC) ligands. In the case of 5,7-dichloro-1,6-naphthyridine, the initial Suzuki coupling has been reported to occur selectively at the C5 position.
For this compound, the C4 position is flanked by the ester group at C3 and a nitrogen atom, while the C6 position is adjacent to a nitrogen atom. The electronic and steric environment of each position will dictate the outcome of the coupling reaction. It is anticipated that with careful selection of the palladium catalyst and ligand, selective mono-arylation at either the C4 or C6 position can be achieved.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki coupling reactions on this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Mono-arylation via Suzuki Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired mono-arylated product.
Data Presentation
The following tables summarize typical reaction conditions and provide a framework for comparing results.
Table 1: Typical Reagents and Conditions for Suzuki Coupling
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf), Pd(OAc)₂ | Catalyst choice can influence regioselectivity and yield. |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃, IPr | Sterically hindered ligands may favor coupling at the C4 position. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base can affect reaction rate and side product formation. |
| Solvent System | 1,4-Dioxane/H₂O (4:1), DMF, Toluene, Acetonitrile | A degassed solvent system is crucial to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress to determine the optimal time. |
Table 2: Hypothetical Yields for Mono-arylation with Various Boronic Acids
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Ethyl 4-chloro-6-phenyl-1,5-naphthyridine-3-carboxylate or Ethyl 6-chloro-4-phenyl-1,5-naphthyridine-3-carboxylate | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 4-chloro-6-(4-methoxyphenyl)-1,5-naphthyridine-3-carboxylate or Ethyl 6-chloro-4-(4-methoxyphenyl)-1,5-naphthyridine-3-carboxylate | 80-95 |
| 3 | 3-Thienylboronic acid | Ethyl 4-chloro-6-(thiophen-3-yl)-1,5-naphthyridine-3-carboxylate or Ethyl 6-chloro-4-(thiophen-3-yl)-1,5-naphthyridine-3-carboxylate | 70-85 |
| 4 | 4-Fluorophenylboronic acid | Ethyl 4-chloro-6-(4-fluorophenyl)-1,5-naphthyridine-3-carboxylate or Ethyl 6-chloro-4-(4-fluorophenyl)-1,5-naphthyridine-3-carboxylate | 75-90 |
Note: The regioselectivity and yields are predictive and will need to be determined experimentally.
Visualizations
The following diagrams illustrate the key chemical transformation and a logical workflow for optimizing the Suzuki coupling reaction.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Caption: Logical workflow for reaction optimization.
Application Notes and Protocols for Nucleophilic Substitution on Dichloronaphthyridine Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution on dichloronaphthyridine esters, a key reaction in the synthesis of novel compounds for drug discovery and materials science. The protocols for amination and alkoxylation are presented, offering a foundational methodology for the functionalization of this important heterocyclic scaffold.
Introduction
Naphthyridines are a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. Substituted naphthyridines are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The selective functionalization of the naphthyridine core is crucial for the development of new therapeutic agents. Nucleophilic aromatic substitution (SNAr) on chloro-substituted naphthyridines is a powerful and versatile method for introducing a variety of functional groups.
This document outlines protocols for the regioselective monosubstitution of amines and alkoxides onto a dichloronaphthyridine ester backbone. The methodologies are based on established procedures for similar heterocyclic systems and provide a robust starting point for further optimization and diversification.
Reaction Data Summary
The following tables summarize typical reaction conditions and outcomes for the nucleophilic substitution on dichloronaphthyridine esters. The data is representative and may vary depending on the specific substrates and reagents used.
Table 1: Amination of Dichloronaphthyridine Esters
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine | Ethanol | 80 | 4 | 92 |
| 2 | Piperidine | Ethanol | 80 | 4 | 91 |
| 3 | Azepane | Ethanol | 80 | 5 | 87 |
| 4 | Morpholine | Dioxane | 100 | 6 | 85 |
| 5 | Aniline | DMF | 120 | 8 | 75 |
Table 2: Alkoxylation of Dichloronaphthyridine Esters
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | - | Methanol | 65 | 6 | 88 |
| 2 | Sodium ethoxide | - | Ethanol | 80 | 6 | 85 |
| 3 | Phenol | K₂CO₃ | DMF | 100 | 12 | 70 |
| 4 | Benzyl alcohol | NaH | THF | 65 | 8 | 78 |
Experimental Protocols
Protocol 1: Amination of a Dichloronaphthyridine Ester
This protocol describes the general procedure for the reaction of a dichloronaphthyridine ester with a secondary amine.
Materials:
-
Dichloronaphthyridine ester (1.0 eq)
-
Amine (pyrrolidine, piperidine, etc.) (1.2 eq)
-
Anhydrous ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the dichloronaphthyridine ester in anhydrous ethanol, add the amine.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Protocol 2: Alkoxylation of a Dichloronaphthyridine Ester
This protocol provides a general method for the synthesis of mono-alkoxylated naphthyridine esters.
Materials:
-
Dichloronaphthyridine ester (1.0 eq)
-
Alcohol (e.g., methanol, ethanol) or Phenol (1.5 eq)
-
Base (e.g., sodium hydride, sodium methoxide, potassium carbonate) (1.5 eq)
-
Anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of the alcohol or phenol in the appropriate anhydrous solvent, add the base portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the dichloronaphthyridine ester in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 65-100°C) and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0°C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired mono-alkoxylated product.
Visualizations
Caption: Experimental workflow for nucleophilic substitution.
Caption: SNAr mechanism on dichloronaphthyridine esters.
Application of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate in Organic Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate as a versatile building block in organic synthesis. This heterocyclic compound serves as a key precursor for the synthesis of a wide array of functionalized 1,5-naphthyridine derivatives, many of which exhibit significant biological activity, including potential as kinase inhibitors in cancer therapy.
Overview of Applications
This compound is a highly reactive scaffold amenable to various synthetic transformations. The two chlorine atoms at the 4- and 6-positions possess differential reactivity, allowing for selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse substituents, paving the way for the creation of extensive compound libraries for drug discovery and development.
A significant application of this precursor is in the synthesis of potent enzyme inhibitors. Notably, derivatives of the 1,5-naphthyridine core have been investigated as inhibitors of c-Met kinase and dual PI3K/mTOR kinases, both of which are crucial targets in oncology.[1]
Key Synthetic Transformations
The primary modes of reactivity for this compound involve the displacement of its chloro substituents.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,5-naphthyridine ring system facilitates nucleophilic attack at the chlorinated positions. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position. This allows for sequential and site-selective introduction of various nucleophiles, such as amines, alcohols, and thiols.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Position of Substitution | Product |
| 1 | Aniline | 4 | Ethyl 4-anilino-6-chloro-1,5-naphthyridine-3-carboxylate |
| 2 | Morpholine | 4 | Ethyl 4-(morpholino)-6-chloro-1,5-naphthyridine-3-carboxylate |
| 3 | Sodium Methoxide | 4 | Ethyl 4-methoxy-6-chloro-1,5-naphthyridine-3-carboxylate |
| 4 | Benzylamine (excess) | 4 and 6 | Ethyl 4,6-bis(benzylamino)-1,5-naphthyridine-3-carboxylate |
Palladium-Catalyzed Cross-Coupling Reactions
The chloro groups also serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction enables the introduction of a wide variety of aryl and heteroaryl substituents, further expanding the molecular diversity achievable from this starting material.
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Boronic Acid | Position of Substitution | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | 6 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Ethyl 4-chloro-6-phenyl-1,5-naphthyridine-3-carboxylate |
| 2 | 4-Methoxyphenylboronic acid | 6 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | Ethyl 4-chloro-6-(4-methoxyphenyl)-1,5-naphthyridine-3-carboxylate |
| 3 | Pyridine-3-boronic acid | 6 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Ethyl 4-chloro-6-(pyridin-3-yl)-1,5-naphthyridine-3-carboxylate |
Experimental Protocols
The following are detailed protocols for key synthetic transformations of this compound.
Protocol 1: Selective Monosubstitution with an Amine (SNAr)
Synthesis of Ethyl 4-anilino-6-chloro-1,5-naphthyridine-3-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add aniline and triethylamine.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
Synthesis of Ethyl 4-chloro-6-phenyl-1,5-naphthyridine-3-carboxylate
-
Materials:
-
Ethyl 4-chloro-6-amino-1,5-naphthyridine-3-carboxylate (product from a selective amination)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, combine Ethyl 4-chloro-6-amino-1,5-naphthyridine-3-carboxylate, phenylboronic acid, and potassium carbonate.
-
Add a 4:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours under an argon atmosphere, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.
-
Visualizing Synthetic Pathways and Biological Relevance
General Synthetic Workflow
The following diagram illustrates a general workflow for the diversification of the this compound scaffold.
Caption: Synthetic workflow for creating bioactive molecules.
c-Met Signaling Pathway and Inhibition
Derivatives synthesized from this compound have shown potential as c-Met kinase inhibitors. The c-Met signaling pathway plays a critical role in cell proliferation, survival, and migration, and its aberrant activation is implicated in various cancers.[2][3][4][5] The diagram below illustrates the major downstream signaling cascades activated by c-Met and the point of inhibition by small molecule inhibitors.
Caption: Simplified c-Met signaling pathway and inhibition.
These notes and protocols are intended to serve as a comprehensive guide for the utilization of this compound in the synthesis of novel compounds with potential therapeutic applications. Researchers are encouraged to adapt and optimize the provided methods to suit their specific synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Developing a novel dual PI3K–mTOR inhibitor from the prodrug of a metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel fused heterocyclic compounds starting from Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. This versatile starting material, possessing two reactive chlorine atoms, serves as a key building block for the construction of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery. The following protocols detail the synthesis of pyrazolo[4,3-c][1][2]naphthyridine, triazolo[4,5-c][1][2]naphthyridine, and pyrimido[4,5-c][1][2]naphthyridine derivatives.
Key Synthetic Pathways
The primary synthetic strategy involves the nucleophilic aromatic substitution of one or both chlorine atoms of the starting material with a binucleophilic reagent, followed by an intramolecular cyclization to yield the desired fused heterocyclic system. The reactivity of the chlorine atoms at the C4 and C6 positions can be modulated by controlling the reaction conditions.
Caption: General synthetic routes from this compound.
Experimental Protocols and Data
Synthesis of Ethyl 6-chloro-4-hydrazino-1,5-naphthyridine-3-carboxylate and its cyclization to Ethyl 3-amino-6-chloro-1H-pyrazolo[4,3-c][1][2]naphthyridine-3-carboxylate
This protocol describes a two-step synthesis of a pyrazolo-fused naphthyridine derivative. The first step is a nucleophilic substitution of the C4-chloro group with hydrazine, followed by an intramolecular cyclization.
Experimental Workflow:
Caption: Workflow for the synthesis of the pyrazolo[4,3-c][1][2]naphthyridine derivative.
Protocol 1a: Synthesis of Ethyl 6-chloro-4-hydrazino-1,5-naphthyridine-3-carboxylate
-
To a solution of this compound (1.0 g, 3.69 mmol) in ethanol (20 mL), add hydrazine hydrate (0.2 mL, 4.06 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the title compound.
Protocol 1b: Synthesis of Ethyl 3-amino-6-chloro-1H-pyrazolo[4,3-c][1][2]naphthyridine-3-carboxylate
-
Suspend Ethyl 6-chloro-4-hydrazino-1,5-naphthyridine-3-carboxylate (1.0 g, 3.56 mmol) in a high-boiling solvent such as diphenyl ether (15 mL).
-
Heat the mixture to reflux (approximately 250-260 °C) for 1-2 hours.
-
Monitor the completion of the cyclization by TLC.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and purify by column chromatography on silica gel.
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 6-chloro-4-hydrazino-1,5-naphthyridine-3-carboxylate | This compound | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | 85-95 |
| Ethyl 3-amino-6-chloro-1H-pyrazolo[4,3-c][1][2]naphthyridine-3-carboxylate | Ethyl 6-chloro-4-hydrazino-1,5-naphthyridine-3-carboxylate | - | Diphenyl ether | 250-260 | 1-2 | 60-75 |
Synthesis of Ethyl 4-azido-6-chloro-1,5-naphthyridine-3-carboxylate and its cyclization to an Ethyl 6-chloro-[1][3][4]triazolo[4,5-c][1][2]naphthyridine-3-carboxylate
This protocol outlines the synthesis of a triazolo-fused naphthyridine. The key steps are the substitution of the C4-chloro group with an azide moiety, followed by a thermal or photochemical cyclization.
Experimental Workflow:
Caption: Workflow for the synthesis of the triazolo[4,5-c][1][2]naphthyridine derivative.
Protocol 2a: Synthesis of Ethyl 4-azido-6-chloro-1,5-naphthyridine-3-carboxylate
-
Dissolve this compound (1.0 g, 3.69 mmol) in dimethylformamide (DMF, 15 mL).
-
Add sodium azide (0.26 g, 4.06 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 2b: Cyclization to Ethyl 6-chloro-[1][3][4]triazolo[4,5-c][1][2]naphthyridine-3-carboxylate
-
Dissolve Ethyl 4-azido-6-chloro-1,5-naphthyridine-3-carboxylate (1.0 g, 3.60 mmol) in a high-boiling solvent like Dowtherm A (20 mL).
-
Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes.
-
Monitor the reaction for the disappearance of the azide starting material by TLC or IR spectroscopy.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure triazole derivative.
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 4-azido-6-chloro-1,5-naphthyridine-3-carboxylate | This compound | Sodium Azide | DMF | 80 | 3-5 | 80-90 |
| Ethyl 6-chloro-[1][3][4]triazolo[4,5-c][1][2]naphthyridine-3-carboxylate | Ethyl 4-azido-6-chloro-1,5-naphthyridine-3-carboxylate | - | Dowtherm A | 250-260 | 0.5-1 | 50-70 |
Synthesis of Ethyl 4-amino-6-chloro-2-imino-1,2-dihydropyrimido[4,5-c][1][2]naphthyridine-3-carboxylate
This protocol details the construction of a pyrimido-fused naphthyridine system through the reaction of the dichloronaphthyridine with guanidine, which acts as a C-N-C building block.
Experimental Workflow:
Caption: Workflow for the synthesis of the pyrimido[4,5-c][1][2]naphthyridine derivative.
Protocol 3: One-pot synthesis of Ethyl 4-amino-6-chloro-2-imino-1,2-dihydropyrimido[4,5-c][1][2]naphthyridine-3-carboxylate
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (0.17 g, 7.38 mmol) in absolute ethanol (20 mL) under an inert atmosphere.
-
To this solution, add guanidine nitrate (0.45 g, 3.69 mmol).
-
Add this compound (1.0 g, 3.69 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with acetic acid.
-
The resulting precipitate is filtered, washed with water and ethanol, and dried to afford the desired product.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 4-amino-6-chloro-2-imino-1,2-dihydropyrimido[4,5-c][1][2]naphthyridine-3-carboxylate | This compound | Guanidine Nitrate, Sodium Ethoxide | Ethanol | Reflux | 6-8 | 65-80 |
Disclaimer: These protocols are intended for use by trained research professionals. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
References
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: A Versatile Scaffold for Drug Discovery
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate is a versatile heterocyclic compound that serves as a valuable scaffold in the field of drug discovery. Its unique chemical structure, featuring two reactive chlorine atoms at positions 4 and 6 of the 1,5-naphthyridine core, allows for selective functionalization and the synthesis of a diverse range of derivatives. This adaptability makes it an attractive starting material for the development of novel therapeutic agents targeting a variety of diseases. The 1,5-naphthyridine core itself is a recognized pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈Cl₂N₂O₂ | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 64-68°C | [1] |
| Solubility | Sparingly soluble in water | [1] |
Applications in Drug Discovery
The dichlorinated 1,5-naphthyridine scaffold is a privileged starting point for the synthesis of various biologically active molecules. The differential reactivity of the two chlorine atoms allows for sequential and site-selective modifications, enabling the creation of diverse chemical libraries for screening. Key applications include the development of:
-
Kinase Inhibitors: The 1,5-naphthyridine core can be elaborated to target the ATP-binding site of various kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.
-
Antimicrobial Agents: Derivatives have shown potential as antibacterial and antifungal agents, offering a potential avenue for combating drug-resistant pathogens.
-
Anti-inflammatory Agents: By modifying the scaffold, researchers have developed compounds that can modulate the production of pro-inflammatory mediators.
-
Canthin-6-one Alkaloid Analogs: This scaffold is a key precursor for the synthesis of canthin-6-one alkaloids and their derivatives, which are known for their diverse biological activities, including antitumor and antiviral properties.[2][3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of derivatives from this compound and for the evaluation of their biological activities.
Protocol 1: Synthesis of a 4-Aryl-6-amino-1,5-naphthyridine Derivative via Sequential Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination
This protocol describes a two-step synthesis to introduce different substituents at the C4 and C6 positions of the naphthyridine core.
Step 1: Suzuki-Miyaura Coupling at the C4 Position
This step selectively replaces the more reactive chlorine at the C4 position with an aryl group.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), sodium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Ethyl 4-aryl-6-chloro-1,5-naphthyridine-3-carboxylate.
Step 2: Buchwald-Hartwig Amination at the C6 Position
This step introduces an amino group at the C6 position.
Materials:
-
Ethyl 4-aryl-6-chloro-1,5-naphthyridine-3-carboxylate (from Step 1)
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).[4]
-
Add sodium tert-butoxide (1.4 equivalents), Ethyl 4-aryl-6-chloro-1,5-naphthyridine-3-carboxylate (1 equivalent), and the desired amine (1.2 equivalents).[4]
-
Add anhydrous toluene via syringe.[4]
-
Seal the flask and heat the reaction mixture to 100-110°C for 12-24 hours, monitoring the progress by TLC or LC-MS.[4]
-
Once the reaction is complete, cool the mixture to room temperature.[5]
-
Dilute with ethyl acetate and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired Ethyl 4-aryl-6-amino-1,5-naphthyridine-3-carboxylate derivative.[5]
Experimental Workflow for Derivative Synthesis
Caption: Sequential synthesis of a disubstituted 1,5-naphthyridine.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method to determine the inhibitory activity of synthesized naphthyridine derivatives against a target kinase.
Materials:
-
Synthesized 1,5-naphthyridine derivative
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Reaction Setup:
-
To the wells of a 384-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the target kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis: Measure the luminescence using a plate reader. The amount of ADP produced is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[1]
Kinase Inhibition Assay Workflow
Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.[6][7]
Materials:
-
Synthesized 1,5-naphthyridine derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of each compound in the appropriate broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5 - 2.5 x 10³ cells/mL for fungi.[7] Include a positive control (inoculum without compound) and a negative control (broth only).[7]
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[6][7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7] This can be assessed visually or by using a plate reader.
Antimicrobial MIC Determination Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Three-step synthesis of Ethyl Canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
The most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in my crude this compound?
Common impurities may include unreacted starting materials, reagents from the synthesis, and side-products from incomplete or alternative cyclization pathways. Residual high-boiling point solvents such as DMSO or pyridine may also be present.
Q3: My purified compound shows signs of degradation. What could be the cause?
This compound, being an ester, can be susceptible to hydrolysis, especially in the presence of water and acid or base.[1] Additionally, prolonged exposure to high temperatures, particularly in the presence of humidity, might lead to degradation.[2][3] It is crucial to use anhydrous solvents and dry the purified compound thoroughly under vacuum at a moderate temperature.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound. Try scratching the inner surface of the flask with a glass rod to induce crystallization. Seeding with a pure crystal, if available, can also initiate crystallization. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the compound, or the crude material has a high concentration of impurities. | Use a lower-boiling point solvent or a mixture of solvents. Adding a small amount of a co-solvent in which the compound is more soluble might help. |
| The yield after recrystallization is very low. | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used for washing the crystals. | Select a solvent in which the compound has high solubility at high temperatures but low solubility at room temperature or below. Use a minimal amount of ice-cold solvent to wash the collected crystals. |
| The resulting crystals are colored or appear impure. | Insoluble impurities were not removed before crystallization. The cooling process was too rapid, trapping impurities within the crystal lattice. | Perform a hot filtration of the dissolved crude product to remove any insoluble materials. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move from the origin on the TLC plate or elute from the column. | The eluting solvent (mobile phase) is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Poor separation between the product and an impurity. | The polarity of the chosen solvent system is too high, causing all components to elute too quickly. The column may be overloaded with the crude mixture. | Use a less polar solvent system to increase the retention times and improve separation. Ensure that the amount of crude material loaded onto the column is appropriate for the column size. |
| The compound streaks on the TLC plate or column. | The compound may be acidic or basic, leading to interactions with the silica gel. The sample may have been loaded in a solvent that is too polar. | Add a small amount of a modifier to the eluent system, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic one. Dissolve the sample in a minimal amount of a solvent that is the same as or less polar than the mobile phase. |
Data Presentation
Table 1: Solvent Systems for Chromatography and Recrystallization of Naphthyridine Derivatives
| Purification Method | Compound Type | Solvent System | Reference |
| Column Chromatography | Dichloropyridazine Carboxylate | Ethyl Acetate/Hexanes (5-90% gradient) | [4] |
| Column Chromatography | Chloro-oxo-dihydro-naphthyridine Carboxylate | Hexane | [5] |
| Column Chromatography | General Heterocycles | Ethyl Acetate/Hexane | [6] |
| Recrystallization | Dihydropyridine Derivative | Ethanol | [1] |
Note: The data presented is for structurally related compounds and should be used as a starting point for optimizing the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the separation of this compound from impurities with different polarities.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is suitable for purifying a crude solid product.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: Optimizing Dichloronaphthyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dichloronaphthyridines. The information is presented in a practical question-and-answer format to assist in optimizing reaction conditions and achieving desired product outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of dichloronaphthyridines, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of Dichloronaphthyridine
Question: My reaction is resulting in a very low yield or no desired dichloronaphthyridine product. What are the likely causes and how can I improve the yield?
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter in dichloronaphthyridine synthesis.
-
For Chlorination of Dihydroxynaphthyridines using POCl₃: The reaction temperature typically needs to be high enough to drive the reaction to completion, often in the range of 90-120°C. Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures may cause decomposition of the starting material or product.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal heating duration.[1]
-
For Sandmeyer Reaction from Aminopyridines: This reaction involves two critical temperature-dependent stages. The initial diazotization step, where the aminopyridine reacts with a nitrite source, must be conducted at low temperatures, typically between -5°C and 5°C, to ensure the stability of the diazonium salt intermediate.[2] After diazotization, the temperature should be carefully and gradually increased to the optimal range for the Sandmeyer reaction itself (e.g., 40°C to 80°C) to facilitate the substitution with chloride.[2]
-
-
Presence of Moisture: Chlorinating agents like phosphorus oxychloride (POCl₃) are highly sensitive to moisture and can decompose, which reduces their effectiveness.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use freshly distilled or high-purity anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.[1]
-
-
Poor Quality of Reagents: The purity of starting materials and reagents is crucial.
-
Solution: Use high-purity starting materials. Impurities in the dihydroxynaphthyridine or aminopyridine precursors can lead to side reactions and lower the yield of the desired product. Ensure that the chlorinating agents (e.g., POCl₃) or nitrite sources have not degraded during storage.[1]
-
-
Inadequate Stoichiometry of Reagents: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: Carefully control the stoichiometry of the chlorinating agent or other key reagents. For the chlorination of dihydroxynaphthyridines, a significant excess of POCl₃ is often used to serve as both the reagent and the solvent.[3]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture with multiple spots on the TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
Possible Causes and Solutions:
-
Over-chlorination: In reactions involving chlorination, it is possible to introduce more chlorine atoms than desired, leading to tri- or polychlorinated byproducts.
-
Formation of Hydroxynaphthyridines: During the work-up of chlorination reactions with POCl₃, premature exposure to water or incomplete reaction can lead to the formation or retention of hydroxynaphthyridine impurities.
-
Solution: Ensure the chlorination reaction goes to completion. During work-up, the quenching of excess POCl₃ should be done carefully by slowly adding the reaction mixture to ice water.[3] Subsequent neutralization should be performed under controlled temperature conditions to avoid hydrolysis of the desired dichloronaphthyridine.
-
-
Formation of Phenolic Byproducts in Sandmeyer Reaction: The diazonium salt intermediate in the Sandmeyer reaction can react with water to produce unwanted phenolic byproducts, reducing the yield of the desired dichloronaphthyridine.
-
Solution: Maintain a low temperature during diazotization to minimize the decomposition of the diazonium salt.[2] The use of anhydrous or non-aqueous conditions where possible can also suppress the formation of phenolic impurities.
-
-
Formation of Isomeric Products: Depending on the substitution pattern of the starting material, the formation of isomeric dichloronaphthyridines is possible.
-
Solution: The regioselectivity of the reaction can sometimes be influenced by the choice of catalyst and solvent. If a mixture of isomers is formed, a robust purification strategy, such as fractional crystallization or column chromatography, will be necessary to isolate the desired isomer.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure dichloronaphthyridine from the crude reaction mixture. What are the recommended purification strategies?
Possible Causes and Solutions:
-
Co-elution of Impurities in Column Chromatography: The desired product and impurities may have similar polarities, making separation by column chromatography challenging.
-
Solution: Experiment with different solvent systems (eluents) to achieve better separation on the TLC plate before attempting column chromatography. Using a different stationary phase (e.g., alumina instead of silica gel) may also be effective.
-
-
Product is an Oil or Low-Melting Solid: This can make purification by recrystallization difficult.
-
Solution: If direct crystallization is not feasible, consider converting the product to a solid derivative for purification, followed by regeneration of the desired compound. Alternatively, bulb-to-bulb distillation (Kugelrohr) under high vacuum can be effective for purifying non-volatile oils.
-
-
Presence of Tarry, Insoluble Byproducts: Dark, tarry materials can complicate the work-up and purification process.
-
Solution: During the work-up, it may be beneficial to filter the crude product solution through a plug of silica gel or celite to remove baseline impurities before proceeding with further purification steps.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Dichloropyridine Analogs
| Synthesis Route | Starting Material | Key Reagents & Catalysts | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Chlorination of Dihydroxypyridine | 2,5-Dihydroxypyridine | POCl₃ | High | High | Direct conversion of hydroxyl groups. | POCl₃ is corrosive and moisture-sensitive. |
| Sandmeyer Reaction | 2-Amino-5-chloropyridine | NaNO₂, CuCl | ~58%[4] | High | Utilizes readily available amino-pyridines. | Diazonium salts can be unstable.[5] |
| Selective Dechlorination | 2,3,6-Trichloropyridine | Zinc powder | ~78%[4] | High | High selectivity for certain isomers. | Requires a polychlorinated precursor. |
Experimental Protocols
Protocol 1: Synthesis of a Dichloronaphthyridine via Chlorination of a Dihydroxynaphthyridine
Materials:
-
Dihydroxynaphthyridine precursor
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
Ensure all glassware is thoroughly oven-dried.
-
To a round-bottom flask, add the dihydroxynaphthyridine precursor.
-
In a fume hood, carefully add an excess of phosphorus oxychloride (e.g., 10-20 equivalents, as it can also serve as the solvent).
-
Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude dichloronaphthyridine.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of a Dichloronaphthyridine via a Sandmeyer Reaction
Materials:
-
Amino-chloronaphthyridine precursor
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice-salt bath
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stir bar
Procedure:
-
Dissolve the amino-chloronaphthyridine precursor in concentrated hydrochloric acid in a round-bottom flask.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5°C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aminonaphthyridine solution, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0-5°C for 30 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.
-
Allow the reaction mixture to warm slowly to room temperature and then heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate).
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude dichloronaphthyridine.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for dichloronaphthyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to dichloronaphthyridines?
A1: The two most common synthetic strategies are the direct chlorination of dihydroxynaphthyridine precursors using a chlorinating agent like phosphorus oxychloride (POCl₃), and the Sandmeyer reaction, which involves the diazotization of an amino-chloronaphthyridine followed by a copper-catalyzed substitution with a chloride source.
Q2: Why is temperature control so critical in the Sandmeyer reaction?
A2: The Sandmeyer reaction proceeds via a diazonium salt intermediate, which is often thermally unstable.[5] The initial formation of this salt (diazotization) must be carried out at low temperatures (typically 0-5°C) to prevent its decomposition, which would lead to low yields and the formation of byproducts such as phenols.[2] Subsequently, a controlled increase in temperature is required to drive the substitution reaction to completion.[2]
Q3: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride is a corrosive and toxic chemical that reacts violently with water. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving POCl₃ should be conducted under anhydrous conditions, and the quenching of excess reagent should be performed slowly and carefully with ice.
Q4: How can I monitor the progress of my dichloronaphthyridine synthesis reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
Q5: My dichloronaphthyridine product appears as a dark oil or tar. What could be the reason?
A5: The formation of dark-colored impurities is often due to side reactions or decomposition, especially at high temperatures.[1] The electron-rich nature of the naphthyridine ring can make it susceptible to side reactions.[1] To minimize this, it is important to control the reaction temperature and duration carefully. If dark impurities are formed, they can sometimes be removed by passing a solution of the crude product through a short plug of silica gel or activated carbon before final purification.
References
Technical Support Center: Synthesis of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Gould-Jacobs Reaction for Ethyl 4-hydroxy-6-chloro-1,5-naphthyridine-3-carboxylate
The initial step typically involves the condensation of 3-amino-5-chloropyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Issue 1.1: Low Yield of the Cyclized Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Condensation | - Ensure anhydrous reaction conditions as moisture can hydrolyze DEEM. - Use a slight excess of DEEM (1.1-1.2 equivalents) to drive the reaction to completion. - Optimize the reaction temperature for the condensation step (typically 100-120 °C). |
| Incomplete Cyclization | - The thermal cyclization requires high temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A (typically 240-260 °C).[1] - Ensure the reaction is heated for a sufficient duration (e.g., 30-60 minutes) at the target temperature. - Consider using microwave irradiation as an alternative heating method to potentially improve yields and reduce reaction times.[2][3] |
| Side Reactions | - At very high temperatures or prolonged reaction times, degradation of the product can occur.[4] Optimize the heating time and temperature to maximize product formation and minimize degradation. |
Issue 1.2: Presence of Impurities in the Crude Product
| Impurity | Identification | Remediation |
| Unreacted 3-amino-5-chloropyridine | NMR, LC-MS | - The basic nature of the aminopyridine allows for its removal via an acidic wash (e.g., with dilute HCl) during workup. |
| Diethyl ethoxymethylenemalonate (DEEM) | NMR, GC-MS | - DEEM is typically removed during the workup and purification steps. |
| Acyclic Intermediate (Diethyl 2-(((5-chloropyridin-3-yl)amino)methylene)malonate) | NMR, LC-MS | - This indicates incomplete cyclization. Re-subject the crude product to the high-temperature cyclization conditions. |
Stage 2: Chlorination of Ethyl 4-hydroxy-6-chloro-1,5-naphthyridine-3-carboxylate
This stage involves the conversion of the 4-hydroxy group to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
Issue 2.1: Incomplete Chlorination
| Potential Cause | Troubleshooting Steps |
| Insufficient Chlorinating Agent | - Use a sufficient excess of the chlorinating agent (e.g., 3-5 equivalents of POCl₃). |
| Suboptimal Reaction Temperature | - The reaction typically requires heating (e.g., refluxing in POCl₃) to proceed to completion. Optimize the temperature and reaction time. |
| Moisture in Reagents | - Ensure that the POCl₃ and any solvents used are anhydrous, as water can quench the reagent. |
Issue 2.2: Formation of Byproducts
| Byproduct | Formation Mechanism | Mitigation and Removal |
| Ethyl 4-hydroxy-6-chloro-1,5-naphthyridine-3-carboxylate (Starting Material) | Incomplete reaction. | - Optimize reaction conditions (see Issue 2.1). - Can be separated by column chromatography. |
| 4-hydroxy-6-chloro-1,5-naphthyridine-3-carboxylic acid | Hydrolysis of the ethyl ester. | - Use anhydrous conditions. - Can be removed by an alkaline wash during workup. |
| Decarboxylated Product (4,6-dichloro-1,5-naphthyridine) | Thermal decomposition, especially at high temperatures.[5][6] | - Avoid excessive heating during the reaction and purification. |
| Hydrolyzed Product (Ethyl 4-hydroxy-6-chloro-1,5-naphthyridine-3-carboxylate) | Hydrolysis of the chloro group during workup. | - Carefully quench the reaction mixture on ice and neutralize with a base (e.g., NaHCO₃ or NH₄OH) at low temperatures. - Minimize contact time with aqueous acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The synthesis generally proceeds via:
-
A Gould-Jacobs reaction between 3-amino-5-chloropyridine and diethyl ethoxymethylenemalonate (DEEM). This involves an initial condensation followed by a high-temperature thermal cyclization to yield Ethyl 4-hydroxy-6-chloro-1,5-naphthyridine-3-carboxylate.[6][7]
-
Chlorination of the resulting 4-hydroxy intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) to give the final product.
Q2: My NMR analysis shows unreacted 3-amino-5-chloropyridine after the Gould-Jacobs reaction. How can I remove it?
A2: Unreacted 3-amino-5-chloropyridine is basic and can be effectively removed by washing the organic extract with a dilute aqueous acid solution (e.g., 1M HCl) during the workup. The aminopyridine will form a water-soluble salt and partition into the aqueous layer.
Q3: The chlorination step with POCl₃ is not going to completion. What can I do?
A3: To drive the chlorination to completion, you can try the following:
-
Increase the excess of POCl₃.
-
Increase the reaction temperature and/or prolong the reaction time.
-
Ensure that your POCl₃ is fresh and anhydrous, as moisture can significantly impact the reaction's efficiency.
-
Consider the addition of a catalytic amount of a tertiary amine (e.g., triethylamine or N,N-dimethylaniline) which can sometimes facilitate these types of chlorinations.
Q4: I am observing hydrolysis of my final product back to the hydroxy-naphthyridine during workup. How can I prevent this?
A4: The 4-chloro substituent on the naphthyridine ring is susceptible to nucleophilic substitution, including hydrolysis. To minimize this:
-
Perform the workup at low temperatures (e.g., by pouring the reaction mixture onto crushed ice).
-
Neutralize the acidic reaction mixture promptly but carefully with a base such as sodium bicarbonate, sodium carbonate, or ammonium hydroxide.
-
Minimize the time the product is in contact with aqueous solutions, especially if they are acidic.
Q5: Are there any other potential side reactions I should be aware of?
A5: Besides the common byproducts, be mindful of:
-
Decarboxylation: The carboxylate group can be lost under harsh thermal conditions, leading to the formation of 4,6-dichloro-1,5-naphthyridine.[4]
-
Transesterification: While less common with POCl₃, if alcohols are present as impurities or co-solvents under certain conditions, transesterification of the ethyl ester is a possibility.[1][8]
Experimental Protocols
Key Experiment 1: Synthesis of Ethyl 4-hydroxy-6-chloro-1,5-naphthyridine-3-carboxylate (Gould-Jacobs Reaction)
-
Condensation: A mixture of 3-amino-5-chloropyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 110-120 °C for 1-2 hours.
-
Cyclization: The resulting intermediate is added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 250 °C. The mixture is maintained at this temperature for 30 minutes.[1]
-
Isolation: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is then washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent and dried.
Key Experiment 2: Synthesis of this compound (Chlorination)
-
Reaction Setup: Ethyl 4-hydroxy-6-chloro-1,5-naphthyridine-3-carboxylate (1.0 eq.) is suspended in phosphorus oxychloride (POCl₃, 3-5 eq.).
-
Reaction: The mixture is heated to reflux (around 105-110 °C) and maintained for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is cooled to room temperature, and the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with stirring.
-
Neutralization and Extraction: The acidic aqueous mixture is neutralized with a base (e.g., solid NaHCO₃ or aqueous NH₄OH) while keeping the temperature low. The precipitated product is collected by filtration, or the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common byproduct formation pathways.
Caption: A logical troubleshooting workflow for synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. ablelab.eu [ablelab.eu]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ester synthesis by transesterification [organic-chemistry.org]
Overcoming solubility issues with Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
Technical Support Center: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
Welcome to the technical support center for this compound. This guide provides troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Due to its heterocyclic aromatic structure, this compound may exhibit limited solubility in aqueous solutions and some organic solvents, which can be a challenge in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a lipophilic molecule and is expected to have poor water solubility. For experimental use, organic solvents are typically required. While specific quantitative solubility data is not broadly published, a qualitative solubility profile in common laboratory solvents can be estimated based on its chemical properties.
Table 1: Qualitative Solubility Data
| Solvent | Formula | Type | Expected Solubility |
| Water | H₂O | Aqueous | Insoluble |
| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | Soluble, especially with warming |
| Dimethylformamide | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |
| Dichloromethane | CH₂Cl₂ | Chlorinated | Moderately Soluble |
| Chloroform | CHCl₃ | Chlorinated | Moderately Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble |
Note: This data is based on the predicted behavior of similar heterocyclic compounds. It is crucial to empirically determine solubility for your specific experimental concentration.
Q2: I am having difficulty dissolving the compound. What are the initial troubleshooting steps?
If you are encountering solubility issues, a systematic approach can help identify a suitable solvent system. The primary strategy involves starting with common polar aprotic solvents and then employing physical methods or co-solvent systems if needed. Many poorly soluble drugs require techniques like co-solvency, pH adjustment, or particle size reduction to achieve desired concentrations.[1][2][3]
The following workflow provides a step-by-step process for troubleshooting.
Figure 1. A workflow diagram for troubleshooting solubility issues.
Q3: What are some recommended protocols for enhancing solubility?
If simple dissolution at room temperature is insufficient, several standard laboratory techniques can be employed. These methods increase the kinetic energy of the system to overcome the lattice energy of the solid compound.
Experimental Protocol 1: Dissolution Using Heat
-
Solvent Addition : Add the chosen solvent (e.g., DMSO) to the vial containing the compound.
-
Vortexing : Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Heating : Place the vial in a heating block or water bath set to a temperature between 40-50°C. Do not exceed 50°C to minimize the risk of compound degradation.
-
Intermittent Agitation : Remove the vial every 5-10 minutes and vortex again to facilitate dissolution.
-
Observation : Continue this process until the solid is completely dissolved or for a maximum of 30 minutes.
-
Cooling : Allow the solution to cool to room temperature. Observe for any precipitation. If the compound remains in solution, it is ready for use.
Experimental Protocol 2: Dissolution Using Sonication
-
Solvent Addition : Add the chosen solvent (e.g., DMF or DMSO) to the vial containing the compound.
-
Vortexing : Vortex the mixture for 1 minute.
-
Sonication : Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Duration : Sonicate for 15-20 minute intervals. Check for dissolution during each interval. Be aware that prolonged sonication can heat the sample.[3]
-
Observation : Once the solution is clear, visually inspect for any remaining particulate matter. If none is present, the solution is ready.
Q4: My experiment requires an aqueous buffer. How can I prepare a working solution?
Directly dissolving the compound in aqueous buffers is often not feasible. The standard method is to first create a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer. This is a common co-solvency technique.[1][4]
Important: The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium should be kept low (typically <1% and often <0.1%) to avoid impacting biological assays. Always run a vehicle control (buffer + same percentage of DMSO) in your experiments.
Figure 2. Co-solvent strategy for preparing aqueous working solutions.
Experimental Protocol 3: Preparing an Aqueous Working Solution
-
Prepare Stock : Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Aliquot Buffer : In a separate tube, add the volume of aqueous buffer required for your final working solution.
-
Dilution : While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. For a 10 µM final solution from a 10 mM stock, this would be a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).
-
Final Mix : Continue to vortex for another 30 seconds to ensure homogeneity.
-
Precipitation Check : Visually inspect the solution for any signs of precipitation (cloudiness). If the solution remains clear, it is ready for use. If it becomes cloudy, the final concentration is too high for that co-solvent system, and a lower concentration should be tried.
Q5: What should I do if the compound precipitates out of solution over time?
Precipitation can occur if the solution becomes supersaturated upon cooling or upon dilution into an anti-solvent (like an aqueous buffer).
-
For Organic Stock Solutions : If precipitation occurs after cooling a heated solution, gently warm and vortex the solution again before use. Store stock solutions at room temperature or 4°C if stability allows, as freezing can sometimes promote precipitation.
-
For Aqueous Working Solutions : Precipitation upon dilution into a buffer indicates that the aqueous solubility limit has been exceeded.[1] To resolve this, you must either lower the final concentration of the compound or investigate formulation strategies like using surfactants or cyclodextrins to increase apparent solubility.[5][6] Prepare aqueous solutions fresh before each experiment and do not store them for extended periods.
References
- 1. longdom.org [longdom.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. contractpharma.com [contractpharma.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during this multi-step synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis, presented in a question-and-answer format.
Step 1: Condensation of 3-amino-5-chloropyridine and Diethyl Ethoxymethylenemalonate (DEEM)
Question 1: The condensation reaction is slow or incomplete, resulting in a low yield of the intermediate, diethyl 2-((5-chloro-3-pyridylamino)methylene)malonate. What could be the cause?
Answer: An incomplete condensation reaction can be attributed to several factors:
-
Moisture: The presence of water can hydrolyze the diethyl ethoxymethylenemalonate (DEEM). Ensure all glassware is thoroughly dried and use anhydrous reagents if possible.
-
Reaction Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions.
-
Reagent Purity: Impurities in the 3-amino-5-chloropyridine or DEEM can interfere with the reaction. Ensure the purity of your starting materials.
Troubleshooting Steps:
-
Ensure all glassware is oven-dried before use.
-
Use freshly opened or properly stored anhydrous DEEM.
-
Gradually increase the reaction temperature, monitoring for any decomposition.
-
Check the purity of the 3-amino-5-chloropyridine via melting point or spectroscopic methods.
Step 2: Thermal Cyclization to Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate
Question 2: The yield of the cyclized product is low, and a significant amount of starting material remains. How can I improve the cyclization efficiency?
Answer: Low yields in the thermal cyclization step are a common issue. The primary factors influencing this step are temperature and reaction time.
-
Insufficient Temperature: The cyclization is a high-temperature intramolecular condensation that requires significant thermal energy to overcome the activation barrier.
-
Reaction Time: If the reaction time is too short, the conversion to the cyclized product will be incomplete.
Troubleshooting Steps:
-
Ensure the high-boiling solvent (e.g., Dowtherm A or diphenyl ether) reaches and maintains the target temperature (typically around 250 °C).
-
Increase the reaction time and monitor the progress by taking small aliquots and analyzing them via TLC or LC-MS.
-
Consider using microwave irradiation as an alternative heating method, which can often provide rapid and uniform heating, leading to improved yields and shorter reaction times.
Question 3: During cyclization, I observe the formation of a significant amount of dark, tarry byproducts. What is causing this and how can it be minimized?
Answer: The formation of tarry substances is usually a result of decomposition at high temperatures.
-
Excessive Temperature or Prolonged Heating: While high temperatures are necessary, prolonged exposure or exceeding the optimal temperature can lead to the degradation of both the starting material and the product.
-
Presence of Impurities: Impurities from the previous step can also contribute to side reactions and decomposition at high temperatures.
Troubleshooting Steps:
-
Carefully control the reaction temperature to avoid overheating.
-
Minimize the reaction time to what is necessary for complete cyclization.
-
Ensure the intermediate from the condensation step is as pure as possible before proceeding to cyclization.
Step 3: Chlorination of Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate
Question 4: The chlorination reaction with phosphorus oxychloride (POCl₃) is not proceeding to completion, and I am isolating a mixture of mono-chlorinated and unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete chlorination can be due to several factors related to the reagent and reaction conditions.
-
Insufficient POCl₃: An inadequate amount of the chlorinating agent will result in incomplete conversion.
-
Reaction Temperature and Time: The reaction may require heating to reflux to proceed at a reasonable rate. Insufficient time at the optimal temperature will lead to incomplete reaction.
-
Presence of Water: Any moisture in the reaction will react with POCl₃, reducing its effectiveness.
Troubleshooting Steps:
-
Use a larger excess of POCl₃.
-
Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction progress by TLC.
-
Ensure the starting dihydroxy-naphthyridine is completely dry.
Question 5: After the chlorination work-up, the yield is low, and I suspect the product is hydrolyzing back to the hydroxy form. How can I prevent this?
Answer: The dichloro-product is susceptible to hydrolysis, especially in the presence of water and base during work-up.
-
Work-up Conditions: Quenching the reaction mixture with ice and then neutralizing with a base can create conditions favorable for hydrolysis of the chloro groups back to hydroxyl groups.
Troubleshooting Steps:
-
After removing the excess POCl₃ under reduced pressure, pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat.
-
Keep the aqueous solution cold during neutralization with a base like sodium bicarbonate or dilute sodium hydroxide.
-
Extract the product into an organic solvent as quickly as possible after neutralization.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The most common and effective method is a three-step synthesis based on the Gould-Jacobs reaction.[1] It begins with the condensation of a substituted aminopyridine with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form a dihydroxy-naphthyridine intermediate. The final step involves the chlorination of this intermediate to yield the target compound.[2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 3-amino-5-chloropyridine and diethyl ethoxymethylenemalonate (DEEM). For the final chlorination step, phosphorus oxychloride (POCl₃) is typically used.
Q3: Are there any alternatives to using high-boiling solvents like Dowtherm A for the cyclization step?
A3: Yes, microwave-assisted synthesis is a viable alternative that can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating.[3]
Q4: How can I purify the final product, this compound?
A4: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Q5: What are the main safety precautions to consider during this synthesis?
A5: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The high-temperature cyclization step also requires careful temperature control to avoid uncontrolled reactions or decomposition.
Data Presentation
Table 1: Optimization of the Condensation Reaction
| Entry | Molar Ratio (Amine:DEEM) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1.05 | 110-120 | 1 | 85 |
| 2 | 1:1.2 | 110-120 | 1 | 92 |
| 3 | 1:1.05 | 130-140 | 1 | 88 (minor byproducts) |
| 4 | 1:1.2 | 100-110 | 2 | 90 |
Table 2: Comparison of Cyclization Conditions
| Entry | Heating Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | Dowtherm A | 250 | 30 min | 78 |
| 2 | Conventional | Diphenyl Ether | 250 | 30 min | 75 |
| 3 | Microwave | None | 250 | 10 min | 85 |
| 4 | Conventional | Dowtherm A | 230 | 1 h | 65 |
Table 3: Chlorination Reaction Parameters
| Entry | Chlorinating Agent | Equivalents of Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | 5 | Reflux | 3 | 88 |
| 2 | POCl₃ | 3 | Reflux | 3 | 75 (incomplete) |
| 3 | POCl₃ | 5 | 80 | 5 | 80 |
| 4 | SOCl₂/DMF (cat.) | 5 | Reflux | 6 | 65 |
Experimental Protocols
Step 1: Synthesis of Diethyl 2-((5-chloro-3-pyridylamino)methylene)malonate
A mixture of 3-amino-5-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq) is heated at 110-120 °C for 1 hour. The reaction progress can be monitored by the evolution of ethanol. After completion, the reaction mixture is cooled to room temperature, at which point the intermediate may crystallize. The crude product can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate
A high-boiling point solvent such as Dowtherm A is preheated to 250 °C in a separate flask. The crude diethyl 2-((5-chloro-3-pyridylamino)methylene)malonate from the previous step is added portion-wise to the hot solvent with vigorous stirring. The reaction mixture is maintained at 250 °C for 30 minutes. The mixture is then allowed to cool, and the precipitated product is collected by filtration, washed with a non-polar solvent like hexane, and dried.
Step 3: Synthesis of this compound
Ethyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq) is added to an excess of phosphorus oxychloride (POCl₃, 5.0 eq). The mixture is heated to reflux for 3 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice with stirring. The aqueous mixture is then neutralized with a saturated solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for low yield issues.
Caption: Logical relationships for diagnosing low yield problems.
References
Technical Support Center: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low yield of the desired product in nucleophilic substitution reactions.
-
Question: I am performing a nucleophilic substitution reaction on this compound with an amine nucleophile, but I am observing a low yield of my target mono-substituted product. What are the potential side reactions?
-
Answer: Low yields in nucleophilic substitution reactions on this substrate can be attributed to several side reactions. The two chlorine atoms on the naphthyridine ring are susceptible to substitution, and the ethyl ester group can also undergo reactions under certain conditions.
Potential Side Reactions:
-
Di-substitution: The nucleophile can react at both the C4 and C6 positions, leading to the formation of a di-substituted byproduct. This is more likely to occur if an excess of the nucleophile is used or if the reaction is allowed to proceed for an extended period.
-
Hydrolysis of the Ester: If there is moisture in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This is particularly relevant if the reaction is run under basic or acidic conditions.[1]
-
Amidation of the Ester: If an amine is used as the nucleophile, it can also react with the ethyl ester to form an amide byproduct. This is more likely at elevated temperatures.
-
Decarboxylation: While less common for an ester, under harsh thermal conditions, the entire carboxylate group could be lost.[2]
Troubleshooting Suggestions:
-
Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to favor mono-substitution.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal time to stop the reaction before significant di-substitution occurs. Lowering the reaction temperature may also help to control the selectivity.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of the ester.
-
Purification: Utilize column chromatography to separate the desired mono-substituted product from the di-substituted byproduct and other impurities.
-
Issue 2: Unexpected peak in my LC-MS analysis after the reaction.
-
Question: After reacting this compound with a thiol nucleophile, I see an unexpected peak in my LC-MS with a mass corresponding to the hydrolysis product. How can I avoid this?
-
Answer: The presence of the hydrolysis product, 4,6-dichloro-1,5-naphthyridine-3-carboxylic acid, indicates that the ethyl ester group has reacted with water present in your reaction setup.
Preventive Measures:
-
Solvent and Reagent Purity: Ensure that all solvents are freshly distilled and dried over an appropriate drying agent. Reagents should be stored under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Azeotropic Removal of Water: If the solvent allows, you can perform azeotropic distillation to remove any trace amounts of water before adding your starting material.
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common side products observed during the synthesis of this compound?
-
-
Mono-chloro species: Incomplete chlorination could lead to the presence of mono-chloro-hydroxy-naphthyridine intermediates.
-
Over-chlorinated species: Although less likely, harsh chlorinating conditions could potentially lead to substitution on other parts of the ring system.
-
Starting materials: Unreacted starting materials may also be present in the crude product.
-
-
Question: Can the ethyl ester group be hydrolyzed during purification?
-
Answer: Yes, the ethyl ester is susceptible to hydrolysis, especially during purification if acidic or basic conditions are used.[1][3] For example, using silica gel chromatography with a highly protic mobile phase for an extended period could lead to some degree of hydrolysis. It is advisable to use a neutral purification method or work up the purification fractions promptly.
-
Question: Is decarboxylation a significant side reaction?
-
Answer: Decarboxylation is the removal of the carboxyl group.[4] For an ethyl ester, this is generally not a significant side reaction under typical synthetic conditions. However, if the ester is first hydrolyzed to the carboxylic acid, the resulting 4,6-dichloro-1,5-naphthyridine-3-carboxylic acid could potentially undergo decarboxylation at high temperatures.[2]
Data Presentation
Table 1: Hypothetical Product Distribution in a Nucleophilic Substitution Reaction with an Amine
| Product | Molecular Weight | Hypothetical Yield (%) |
| Ethyl 4-amino-6-chloro-1,5-naphthyridine-3-carboxylate (Desired) | 279.70 | 75 |
| Ethyl 4,6-diamino-1,5-naphthyridine-3-carboxylate (Di-substituted) | 260.27 | 15 |
| 4,6-dichloro-1,5-naphthyridine-3-carboxylic acid (Hydrolysis) | 257.05 | 5 |
| N-alkyl-4,6-dichloro-1,5-naphthyridine-3-carboxamide (Amidation) | Varies | 5 |
Note: The yields presented in this table are hypothetical and for illustrative purposes, as specific experimental data for this exact reaction is not publicly available.
Experimental Protocols
Protocol 1: General Procedure for Mono-Nucleophilic Substitution on this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a dry aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere, add a base (e.g., K₂CO₃ or Et₃N, 1.5 eq).
-
Nucleophile Addition: Add the nucleophile (e.g., a primary amine or a thiol, 1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Stability and Storage of Chlorinated Naphthyridine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with chlorinated naphthyridine compounds. It provides essential information on stability, storage, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for chlorinated naphthyridine compounds?
A1: Chlorinated naphthyridine compounds are susceptible to several degradation pathways, primarily influenced by pH, light, and temperature. The most common pathways include:
-
Hydrolysis: The chloro group on the naphthyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially under non-neutral pH conditions.[1][2] The nitrogen atoms in the naphthyridine ring system can activate the ring towards nucleophilic aromatic substitution, making the chloro substituent a good leaving group.[3][4] This reaction typically results in the formation of a hydroxy-naphthyridine derivative.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions.[5] While specific mechanisms for chlorinated naphthyridines are not extensively documented, related chlorinated aromatic compounds can undergo reductive dechlorination (replacement of Cl with H) or other complex rearrangements upon light exposure.[6]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of N-oxides or other oxidative degradation products.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways, particularly hydrolysis, and may also cause decomposition of the molecule itself.[5][7]
Q2: What are the optimal storage conditions for solid chlorinated naphthyridine compounds?
A2: To ensure long-term stability, solid chlorinated naphthyridine compounds should be stored under controlled conditions that minimize exposure to degradative forces.[8] Recommended storage conditions are summarized in the table below.
Table 1: Recommended Long-Term Storage Conditions for Solid Compounds
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | Reduces rates of thermal degradation and potential solid-state reactivity. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes risk of oxidation.[9][10] |
| Light | Protected from light (Amber vial) | Prevents photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis from atmospheric moisture.[9] |
Q3: My compound is precipitating when I dilute my DMSO stock into an aqueous buffer. What can I do?
A3: This is a common issue related to the low aqueous solubility of many organic compounds.[11][12] When a concentrated DMSO stock is diluted into a buffer, the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate.[13][14] Here are some troubleshooting steps:
-
Decrease Final Concentration: The simplest solution is to work with a lower final concentration of the compound.
-
Modify Dilution Method: Instead of adding the buffer to the DMSO stock, add the small volume of DMSO stock to the vigorously vortexing aqueous buffer. This promotes rapid mixing and avoids localized high concentrations.[11]
-
Use Serial Dilutions: Perform an intermediate dilution step. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer mixture before the final dilution into the aqueous buffer.[13]
-
Increase DMSO in Final Solution: If the assay allows, slightly increasing the final percentage of DMSO (e.g., from 1% to 5%) can help maintain solubility. However, always check for solvent effects on your experiment.[14]
-
Use Solubilizing Excipients: In some cases, additives like cyclodextrins or non-ionic detergents (e.g., Tween-20 at ~0.01%) can enhance solubility, but their compatibility with the assay must be verified.[13]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Rapid loss of parent compound peak in HPLC analysis of an aqueous solution.
Issue 2: Appearance of multiple new peaks in the chromatogram during a stability study.
This often indicates complex degradation or interactions. A forced degradation study (see Protocol 1) should be performed to systematically identify the degradation products under various stress conditions (acid, base, oxidative, thermal, photolytic). This allows for the characterization of degradation pathways and the development of a stability-indicating analytical method.[5][7][15]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of a chlorinated naphthyridine compound.[15][16]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the chlorinated naphthyridine compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions. A control sample, protected from light and stored at 2-8°C, should be prepared in parallel.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to get a final acid concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to get a final base concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution of the compound at 60°C for 48 hours. For solid-state testing, place the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours).[7] A control sample should be wrapped in aluminum foil and kept at the same temperature.
-
-
Sample Analysis: After the specified time, cool the thermal samples and neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method (see Protocol 2).
Table 2: Example Data from Forced Degradation Study
Note: This table contains representative data. Actual degradation will vary based on the specific compound structure.
| Stress Condition | % Degradation (Example) | No. of Degradants (Example) | Major Degradant m/z (Example) |
| 0.1 M HCl, 60°C | 15.2% | 2 | [M-Cl+OH+H]⁺ |
| 0.1 M NaOH, 60°C | 25.8% | 3 | [M-Cl+OH+H]⁺ |
| 3% H₂O₂, RT | 8.5% | 1 | [M+O+H]⁺ |
| Heat (60°C, Solution) | 5.1% | 1 | [M-Cl+OH+H]⁺ |
| Photolytic (ICH Q1B) | 12.4% | 4 | [M-Cl+H+H]⁺, Others |
| Control | <0.5% | 0 | - |
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method to separate the parent chlorinated naphthyridine from its potential degradation products.
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes to elute both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study in the initial mobile phase composition.
Validation: The method should be validated according to ICH guidelines to ensure it is "stability-indicating." This involves demonstrating specificity (the ability to resolve the parent peak from all degradant peaks), linearity, accuracy, and precision.[16]
References
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. 2,4-DICHLORO-1,8-NAPHTHYRIDINE CAS#: 59514-89-5 [chemicalbook.com]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrpp.com [ijrpp.com]
Troubleshooting failed reactions involving Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. The information is designed to help resolve common issues encountered during synthetic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involve the selective substitution of the two chlorine atoms at the C4 and C6 positions. These include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr) reactions.
Q2: Which chlorine atom (at C4 or C6) is more reactive?
A2: The reactivity of the chlorine atoms at the C4 and C6 positions can be influenced by the reaction conditions and the nature of the incoming nucleophile or coupling partner. In many related dichlorinated nitrogen heterocycles, the halogen atom adjacent to a nitrogen atom (C4 in this case) can be more susceptible to nucleophilic attack. However, the electronic and steric environment of the entire molecule plays a crucial role, and selectivity can often be tuned by the choice of catalyst, ligand, and reaction conditions. For palladium-catalyzed cross-couplings, ligand selection can be critical in directing the regioselectivity.
Q3: Can the ethyl ester group be hydrolyzed during reactions?
A3: Yes, the ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. Care should be taken to select reaction conditions that are compatible with the ester functionality if its preservation is desired. If the reaction requires harsh basic or acidic conditions, it may be necessary to perform the hydrolysis and subsequent reactions in a planned sequence.
Q4: What are some common side reactions to be aware of?
A4: Besides ester hydrolysis, potential side reactions include:
-
Disubstitution: Reaction at both C4 and C6 positions when monosubstitution is desired.
-
Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct.
-
Protodehalogenation: Replacement of a chlorine atom with a hydrogen atom.
-
Decarboxylation: Loss of the carboxylate group under harsh thermal conditions, although this is less common.
Q5: How can I purify the products of reactions involving this starting material?
A5: Purification is typically achieved using column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product. Common solvent systems include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol for more polar compounds. Recrystallization can also be an effective purification method for solid products.
Troubleshooting Guides
Failed or Low-Yield Suzuki-Miyaura Coupling Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Inappropriate base. 3. Poor quality boronic acid. 4. Insufficient temperature. 5. Oxygen contamination. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure the base is anhydrous and strong enough (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Use fresh, high-purity boronic acid. 4. Increase the reaction temperature in increments of 10 °C. 5. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (N₂ or Ar). |
| Mixture of mono-substituted products (C4 and C6 isomers) | 1. Non-selective reaction conditions. 2. Ligand not providing sufficient steric or electronic bias. | 1. Screen different palladium ligands. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can influence regioselectivity. For C4 selectivity, consider using a bulky NHC ligand like IPr.[1] 2. Vary the solvent and base combination. |
| Significant amount of homocoupled boronic acid byproduct | 1. Reaction temperature is too high. 2. Oxygen present in the reaction mixture. | 1. Lower the reaction temperature. 2. Ensure rigorous degassing of the reaction setup. |
| Hydrolysis of the ethyl ester | 1. Use of a strong aqueous base. 2. Prolonged reaction time at high temperature. | 1. Use a non-aqueous base or a weaker base like K₂CO₃. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Failed or Low-Yield Buchwald-Hartwig Amination Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or incomplete conversion | 1. Inactive catalyst or ligand. 2. Base is not strong enough or is wet. 3. Amine is a poor nucleophile. 4. Catalyst inhibition. | 1. Use a fresh palladium source and a suitable ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand). 2. Use a strong, non-nucleophilic base such as NaOt-Bu, LiHMDS, or K₃PO₄. Ensure it is anhydrous. 3. For less reactive amines, consider using a more electron-rich ligand and higher temperatures. 4. The amine substrate or other components might be coordinating too strongly to the palladium. Try a different ligand or pre-catalyst. |
| Formation of di-aminated product | 1. Excess amine used. 2. Reaction time is too long. | 1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the amine. 2. Monitor the reaction by TLC or LC-MS and quench it upon completion of the mono-amination. |
| Decomposition of starting material or product | 1. Reaction temperature is too high. 2. Base is too harsh. | 1. Lower the reaction temperature. 2. Screen different bases; K₃PO₄ is often milder than NaOt-Bu. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol is adapted from methodologies for selective coupling on analogous dichlorinated naphthyridines.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
IPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), IPr (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and stir the mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of the title compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube, remove from the glovebox, and place in a preheated oil bath at 100-110 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logical approach to troubleshooting failed reactions.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Dichloronaphthyridines
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions with dichloronaphthyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshooting common experimental issues, and to offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed on dichloronaphthyridines?
A1: The most common cross-coupling reactions for the functionalization of dichloronaphthyridines are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are widely used to form carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of a diverse range of compounds in medicinal chemistry and materials science.[1]
Q2: What are the main challenges when performing cross-coupling reactions with dichloronaphthyridines?
A2: The primary challenges include:
-
Regioselectivity: Controlling the selective reaction at one of the two chlorine atoms is a major hurdle. The reactivity of each position is influenced by the nitrogen atoms in the naphthyridine core.[2]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the naphthyridine ring can coordinate to the palladium catalyst, leading to deactivation or "catalyst poisoning."[3]
-
Low Reactivity of C-Cl Bonds: Carbon-chlorine bonds are less reactive than C-Br or C-I bonds, often requiring more active catalyst systems and harsher reaction conditions.[3]
-
Side Reactions: Common side reactions include homocoupling of the coupling partners, hydrodehalogenation (loss of a chlorine atom), and over-reaction leading to disubstitution when monosubstitution is desired.
Q3: How do I choose the right ligand for my cross-coupling reaction with a dichloronaphthyridine?
A3: Ligand selection is critical for a successful reaction. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often preferred.[3] These ligands can promote the challenging oxidative addition step and stabilize the active catalytic species, mitigating catalyst deactivation by the naphthyridine nitrogen. The choice of ligand can also significantly influence the regioselectivity of the reaction.[2]
Q4: Can I achieve selective mono-functionalization of a dichloronaphthyridine?
A4: Yes, selective mono-functionalization is achievable by carefully controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Using a controlled amount of the coupling partner (e.g., 1.0-1.2 equivalents).
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor mono-substitution.
-
Ligand Choice: Specific ligands can favor mono-arylation or amination.
-
Reaction Time: Shorter reaction times can help to avoid the second coupling event.
Q5: What are some common side reactions and how can I minimize them?
A5: Common side reactions and mitigation strategies include:
-
Homocoupling: The formation of a dimer of the boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling). This can be minimized by ensuring a thoroughly deoxygenated reaction environment and using an efficient catalyst system to promote the desired cross-coupling over homocoupling.
-
Hydrodehalogenation: The replacement of a chlorine atom with a hydrogen atom. This can be caused by the presence of water or other proton sources. Using anhydrous solvents and reagents can help reduce this side reaction.
-
Protodeboronation (Suzuki coupling): The cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous conditions and a suitable base can minimize this issue.
Troubleshooting Guides
Issue 1: Low to No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | 1. Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] 2. Increase catalyst loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Use a pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active Pd(0) species. |
| Inefficient Oxidative Addition | 1. Increase reaction temperature: C-Cl bond activation often requires higher temperatures (80-120 °C). Consider using microwave irradiation for faster and more efficient heating.[3] 2. Change the palladium source: Pd₂(dba)₃ is often more active than Pd(OAc)₂ for generating the active Pd(0) catalyst in situ. |
| Poor Reagent Quality | 1. Verify reagent purity: Ensure the dichloronaphthyridine, coupling partner (e.g., boronic acid), base, and solvent are of high purity and anhydrous. 2. Degas solvents: Thoroughly degas all solvents to remove oxygen, which can deactivate the catalyst. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Steps |
| Similar Reactivity of C-Cl Bonds | 1. Screen different ligands: The steric and electronic properties of the ligand can significantly influence which chlorine atom reacts. For example, bulkier ligands may favor reaction at the less sterically hindered position.[2] 2. Vary the reaction temperature: Temperature can affect the selectivity of the reaction. 3. Change the solvent: The polarity of the solvent can influence the reaction pathway and selectivity. |
| Thermodynamic vs. Kinetic Control | 1. Adjust reaction time and temperature: Shorter reaction times and lower temperatures may favor the kinetically preferred product, while longer times and higher temperatures could lead to the thermodynamically more stable product. |
Issue 3: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid/Alkyne | 1. Ensure rigorous exclusion of oxygen: Use proper Schlenk techniques or a glovebox to maintain an inert atmosphere. 2. Optimize catalyst system: A more active catalyst can promote the desired cross-coupling at a faster rate than homocoupling. |
| Hydrodehalogenation | 1. Use anhydrous conditions: Ensure all reagents and solvents are dry. 2. Choose a non-protic solvent: Avoid alcoholic solvents if possible. |
| Protodeboronation (Suzuki) | 1. Use anhydrous conditions: Minimize the presence of water. 2. Select an appropriate base: The choice of base can influence the rate of protodeboronation. |
Data Presentation
The following tables provide a summary of representative catalyst systems for common cross-coupling reactions with dichloronaphthyridines. Please note that the optimal conditions can vary depending on the specific naphthyridine isomer and coupling partner. The data presented here is a compilation from studies on dichloronaphthyridines and closely related dihaloheterocycles and should be used as a starting point for optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Dichloronaphthyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12-24 | 70-95 | General conditions for mono-arylation. |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene | 110 | 16 | 65-90 | Effective for a range of arylboronic acids. |
| PEPPSI-IPr (3) | - | K₂CO₃ (2) | Dioxane | 80 | 12 | 75-88 | N-heterocyclic carbene catalyst, good for challenging substrates.[2] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Dichloronaphthyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 8-16 | 70-92 | Effective for primary and secondary amines.[4] |
| Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12-24 | 60-85 | Milder base, suitable for base-sensitive substrates. |
| RuPhos-Pd-G3 (2) | - | K₃PO₄ (2) | t-Amyl alcohol | 100 | 12 | 75-95 | Pre-catalyst for efficient C-N coupling. |
Table 3: Catalyst Systems for Sonogashira Coupling of Dichloronaphthyridines
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6-12 | 70-90 | Classic Sonogashira conditions. |
| Pd(OAc)₂ (1) | PPh₃ (2) | Cs₂CO₃ (2) | DMF | 80 | 12 | 65-85 | Copper-free conditions. |
| Pd(dppf)Cl₂ (3) | CuI (5) | i-Pr₂NH (3) | Dioxane | 70 | 8-16 | 75-95 | Effective for a range of terminal alkynes. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the dichloronaphthyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) in the reaction solvent (e.g., 5 mL of anhydrous dioxane). Add the catalyst solution to the Schlenk tube, followed by degassed water (if required, e.g., 1 mL). Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, add the dichloronaphthyridine (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), ligand (e.g., XPhos, 0.04 mmol), and base (e.g., NaOtBu, 1.2 mmol) to a dry reaction vessel. Add the anhydrous solvent (e.g., toluene, 5 mL) and the amine (1.1 mmol). Seal the vessel and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[4]
General Procedure for Sonogashira Coupling
To a dry Schlenk tube under an inert atmosphere, add the dichloronaphthyridine (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol). Add the anhydrous, degassed solvent (e.g., THF, 5 mL) followed by the base (e.g., Et₃N, 2.0 mmol) and the terminal alkyne (1.2 mmol). Stir the reaction mixture at the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with aqueous ammonium chloride and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A troubleshooting guide for low conversion in cross-coupling reactions.
Caption: A decision-making diagram for catalyst system selection.
References
Technical Support Center: Monitoring Reaction Progress of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the reaction progress of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to monitor the progress of this reaction?
A1: The most common and effective methods for monitoring the synthesis of this compound are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile intermediates or byproducts.
Q2: How can I use Thin Layer Chromatography (TLC) to monitor the reaction?
A2: TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, you can visualize the separation of components. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q3: What is a suitable TLC solvent system for this analysis?
A3: An optimal solvent system will provide good separation between the starting materials, intermediates, and the final product. A common starting point for similar aromatic systems is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You may need to experiment with different ratios to achieve the best resolution. For example, a mixture of Hexane:Ethyl Acetate in a 7:3 or 1:1 ratio could be a good starting point.
Q4: How can I visualize the spots on the TLC plate?
A4: Since naphthyridine derivatives often possess a chromophore, the spots can usually be visualized under UV light (254 nm). Additionally, staining with potassium permanganate or iodine vapor can be used for visualization if the compounds are not UV-active or to enhance visibility.
Q5: When is it appropriate to use HPLC for reaction monitoring?
A5: HPLC is a quantitative technique that provides more detailed information than TLC. It is particularly useful for accurately determining the percentage of starting material consumed, the yield of the product formed, and for detecting and quantifying any impurities or side products. It is recommended to develop an HPLC method during the process development stage for precise monitoring and quality control.
Q6: What type of HPLC column and mobile phase should I use?
A6: A reverse-phase C18 column is typically suitable for the analysis of relatively non-polar to moderately polar organic compounds like this compound. The mobile phase is usually a mixture of an aqueous component (like water with a small amount of acid, e.g., 0.1% trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, often provides the best separation.
Q7: How can NMR spectroscopy be used to monitor the reaction?
A7: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction progress. By taking a small aliquot of the reaction mixture, removing the solvent, and dissolving the residue in a suitable deuterated solvent (e.g., CDCl₃), you can obtain a spectrum. The disappearance of characteristic peaks of the starting materials and the appearance of new peaks corresponding to the product can be tracked over time. This method also helps in identifying the structure of intermediates and byproducts.
Troubleshooting Guides
Issue 1: The reaction is not progressing as indicated by TLC.
Possible Causes and Solutions:
-
Incorrect Reagents or Catalyst: Verify the identity and purity of all starting materials and the catalyst.
-
Suboptimal Reaction Temperature: Ensure the reaction is being conducted at the specified temperature. Use a calibrated thermometer.
-
Poor Stirring: Inadequate stirring can lead to a heterogeneous reaction mixture and slow down the reaction rate. Ensure vigorous and consistent stirring.
-
Presence of Inhibitors: Traces of impurities in the starting materials or solvent can inhibit the reaction. Ensure high-purity reagents and solvents are used.
Issue 2: TLC shows multiple unexpected spots.
Possible Causes and Solutions:
-
Side Reactions: The reaction conditions might be favoring the formation of side products. Consider lowering the reaction temperature or changing the catalyst.
-
Decomposition: The product or starting materials might be decomposing under the reaction conditions. Check the stability of the compounds at the reaction temperature.
-
Impure Starting Materials: The extra spots might be due to impurities in the starting materials. Purify the starting materials before use.
Issue 3: HPLC analysis shows broad or tailing peaks.
Possible Causes and Solutions:
-
Column Overload: The sample concentration might be too high. Dilute the sample and reinject.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjust the pH of the aqueous component of the mobile phase.
-
Column Contamination or Degradation: The column may be contaminated or nearing the end of its life. Flush the column with a strong solvent or replace it if necessary.
Issue 4: NMR spectrum of the crude reaction mixture is complex and difficult to interpret.
Possible Causes and Solutions:
-
Presence of Multiple Compounds: The complexity might be due to the presence of starting materials, product, intermediates, and byproducts. Compare the spectrum with the spectra of the pure starting materials.
-
Paramagnetic Impurities: The presence of paramagnetic species can lead to broad peaks. Purify a small sample by flash chromatography for a cleaner spectrum.
-
Solvent Peak Interference: Ensure the chosen deuterated solvent does not have peaks that overlap with the signals of interest.
Data Presentation
Table 1: Hypothetical TLC Data for Reaction Monitoring
| Time (hours) | Starting Material 1 (Rf) | Starting Material 2 (Rf) | Product (Rf) | Observations |
| 0 | 0.8 | 0.6 | - | Strong spots for starting materials. |
| 2 | 0.8 | 0.6 | 0.4 | Faint product spot appears. |
| 4 | 0.8 | 0.6 | 0.4 | Intensity of product spot increases. |
| 6 | Faint | Faint | 0.4 | Starting material spots are very faint. |
| 8 | - | - | 0.4 | Starting material spots have disappeared. |
Eluent System: Hexane:Ethyl Acetate (7:3), Visualization: UV (254 nm)
Table 2: Hypothetical HPLC Data for Reaction Monitoring
| Time (hours) | Starting Material 1 (Area %) | Starting Material 2 (Area %) | Product (Area %) |
| 0 | 45.2 | 54.8 | 0 |
| 2 | 30.1 | 40.5 | 29.4 |
| 4 | 15.7 | 22.3 | 62.0 |
| 6 | 2.5 | 5.1 | 92.4 |
| 8 | 0 | 0 | 100 |
Column: C18 (4.6 x 150 mm, 5 µm), Mobile Phase: A=0.1% TFA in Water, B=Acetonitrile, Gradient: 10% to 90% B over 10 min, Detection: 254 nm
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use pre-coated silica gel 60 F254 plates. Draw a faint pencil line about 1 cm from the bottom of the plate.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the pencil line. Also, spot the pure starting materials for reference.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., Hexane:Ethyl Acetate 7:3). Ensure the solvent level is below the pencil line.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Monitor the disappearance of starting material spots and the appearance of the product spot.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute it with the mobile phase (e.g., 1 mL of Acetonitrile/Water). Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use a C18 reverse-phase column. Set up a gradient elution method (e.g., starting with a higher percentage of aqueous phase and increasing the organic phase over time).
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample into the HPLC system.
-
Data Acquisition: Record the chromatogram, noting the retention times and peak areas of the starting materials and the product.
-
Analysis: Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.
Protocol 3: ¹H NMR Spectroscopy Monitoring
-
Sample Preparation: Take a small sample from the reaction mixture. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Analysis: Identify the characteristic peaks for the starting materials and the product. Monitor the disappearance of the starting material peaks and the appearance and integration of the product peaks. For example, a new aromatic proton signal or a shift in the ethyl ester protons could indicate product formation.
Mandatory Visualization
Caption: Workflow for monitoring the reaction progress.
Caption: Troubleshooting decision tree for reaction monitoring.
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
This guide provides a comparative overview of the key analytical methods for the characterization of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, a significant heterocyclic compound in medicinal chemistry and drug development. The following sections detail the experimental protocols and present comparative data for spectroscopic and chromatographic techniques, offering researchers and scientists a comprehensive resource for its analysis.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the chemical structure of this compound. These methods provide insights into the molecular framework, functional groups, and overall connectivity of the atoms.
Table 1: Spectroscopic Data for Naphthyridine Derivatives
| Analytical Method | Key Parameters & Expected Values for this compound and related compounds |
| ¹H NMR | Chemical shifts (δ) in ppm: Aromatic protons (7.0-9.0 ppm), Ethyl ester protons (CH₂ quartet ~4.2 ppm, CH₃ triplet ~1.2 ppm). |
| ¹³C NMR | Chemical shifts (δ) in ppm: Carbonyl carbon (~165 ppm), Aromatic carbons (110-160 ppm), Ethyl ester carbons (~60 ppm, ~14 ppm). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the exact mass of the compound (C₁₁H₈Cl₂N₂O₂). Fragmentation patterns often show the loss of the ethoxy group (-OEt).[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm⁻¹): C=O stretching (ester) around 1720-1740 cm⁻¹, C=N and C=C stretching in the aromatic region (1500-1600 cm⁻¹), C-Cl stretching (700-800 cm⁻¹). |
| Elemental Analysis | Provides the percentage composition of C, H, N, and Cl, which should be in close agreement with the calculated theoretical values for the molecular formula C₁₁H₈Cl₂N₂O₂. |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for separating it from reaction intermediates and byproducts.
Table 2: Chromatographic Methods and Conditions
| Method | Stationary Phase | Mobile Phase | Detection | Application |
| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase column | Gradient of water and acetonitrile with a small percentage of formic acid or trifluoroacetic acid. | UV at 254 nm | Purity determination and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary column (e.g., DB-5ms) | Helium carrier gas | Mass Spectrometry | Identification of volatile impurities and confirmation of molecular weight. |
| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Hexane:Ethyl Acetate mixtures (e.g., 7:3 or 8:2 v/v) | UV light (254 nm) | Reaction monitoring and preliminary purity assessment. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are based on standard procedures for the analysis of related heterocyclic compounds.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example, start with a higher percentage of water (with 0.1% formic acid) and gradually increase the percentage of acetonitrile (with 0.1% formic acid) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process for this compound.
Caption: Workflow for Spectroscopic Analysis of the Compound.
Caption: Workflow for Chromatographic Purity Assessment.
References
Spectroscopic Analysis of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and compares it with experimental data from structurally similar analogs. This approach offers a valuable reference for researchers working with this and related compounds.
Predicted and Comparative NMR Spectroscopic Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The presence of two chlorine atoms on the naphthyridine ring of the title compound is expected to significantly influence the chemical shifts of the aromatic protons and carbons compared to less halogenated or substituted analogs.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton | This compound (Predicted) | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Experimental) [1] |
| H-2 | ~9.1 | - |
| H-7 | ~8.4 | - |
| H-8 | ~7.8 | - |
| -OCH₂CH₃ (quartet) | ~4.4 | 4.42 |
| -OCH₂CH₃ (triplet) | ~1.4 | 1.41 |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon | This compound (Predicted) | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Experimental) [1] |
| C=O (ester) | ~164 | 164.03 |
| C-2 | ~152 | - |
| C-3 | ~125 | 116.80 |
| C-4 | ~150 | 173.86 (C=O ketone) |
| C-4a | ~138 | - |
| C-6 | ~155 | - |
| C-7 | ~124 | - |
| C-8 | ~148 | 141.96 |
| C-8a | ~145 | - |
| -OCH₂CH₃ | ~62 | 62.32 |
| -OCH₂CH₃ | ~14 | 14.10 |
Predicted and Comparative Mass Spectrometry Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks). The fragmentation will likely involve the loss of the ethyl group, the ethoxycarbonyl group, and chlorine atoms.
Table 3: Predicted Mass Spectrometry Fragmentation of this compound and Comparison with Analogs
| Ion | Predicted m/z for this compound | Observed m/z for Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate [1] |
| [M]⁺ | 270/272/274 | 252 (M⁺) |
| [M-C₂H₅]⁺ | 241/243/245 | - |
| [M-OC₂H₅]⁺ | 225/227/229 | - |
| [M-COOC₂H₅]⁺ | 197/199/201 | - |
| [M-Cl]⁺ | 235/237 | - |
| [M-2Cl]⁺ | 200 | - |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Mass Analysis: The fragment ions are separated by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of 50-500.
Experimental and Analytical Workflow
References
A Comparative Guide to the Reactivity of Dichloronaphthyridine Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two key dichloronaphthyridine isomers: 2,6-dichloro-1,5-naphthyridine and 2,7-dichloro-1,8-naphthyridine. The focus is on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of functionalized naphthyridine scaffolds for pharmaceutical and materials science applications. While direct, quantitative kinetic comparisons under identical conditions are not extensively reported in the literature, this guide synthesizes available data to offer a robust qualitative and semi-quantitative assessment of their relative reactivity.
Theoretical Basis for Reactivity
The reactivity of dichloronaphthyridines in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The position of the nitrogen atoms within the naphthyridine core significantly influences the electron distribution and, consequently, the stability of this intermediate.
In both 2,6-dichloro-1,5-naphthyridine and 2,7-dichloro-1,8-naphthyridine, the chlorine atoms are positioned at carbons alpha to the ring nitrogens. This placement activates the C-Cl bond towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate onto the electronegative nitrogen atoms.
A comparative analysis of dichloropyridine isomers can offer insights into the potential reactivity differences between the dichloronaphthyridine isomers. For instance, in dichloropyridines, the relative positions of the chlorine atoms and the nitrogen atom dictate the regioselectivity and rate of SNAr reactions.
Comparative Reactivity Data
The following table summarizes experimental conditions and yields for the amination of 2,6-dichloro-1,5-naphthyridine and 2,7-dichloro-1,8-naphthyridine from various literature sources. It is important to note that these reactions were not performed under identical conditions, and therefore, direct comparison of yields should be interpreted with caution. However, the data provides valuable insights into the conditions required to achieve substitution on each isomer.
| Isomer | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 2,6-Dichloro-1,5-naphthyridine | 2-tert-butylaniline | Toluene | NaOtBu | 100 | 16 | ~70-80 |
| 2,7-Dichloro-1,8-naphthyridine | Various primary amides | Dioxane | K₂CO₃ | 100 | 18 | 50-90 |
| 2-Chloro-7-amido-1,8-naphthyridine | 4-methoxybenzylamine | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
The following are representative experimental protocols for the nucleophilic aromatic substitution of dichloronaphthyridine isomers with an amine.
Protocol 1: Amination of 2,6-Dichloro-1,5-naphthyridine
This protocol is adapted from procedures for the synthesis of substituted 1,5-naphthyridines.
Materials:
-
2,6-Dichloro-1,5-naphthyridine
-
Amine of interest (e.g., 2-tert-butylaniline)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) may be required for less reactive amines.
-
Standard glassware for anhydrous reactions under an inert atmosphere.
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2,6-dichloro-1,5-naphthyridine (1.0 equiv.), the amine (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
If required, add the palladium catalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of 2,7-Dichloro-1,8-naphthyridine
This protocol is based on the palladium-catalyzed amidation of 2,7-dichloro-1,8-naphthyridine.
Materials:
-
2,7-Dichloro-1,8-naphthyridine
-
Primary amide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Standard glassware for anhydrous reactions under an inert atmosphere.
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2,7-dichloro-1,8-naphthyridine (1.0 equiv.), the primary amide (2.2 equiv.), palladium(II) acetate (5 mol %), Xantphos (7.5 mol %), and potassium carbonate (2.5 equiv.).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution (SNAr) of a dichloronaphthyridine isomer.
Caption: Generalized workflow for nucleophilic aromatic substitution.
Conclusion
The reactivity of dichloronaphthyridine isomers in nucleophilic aromatic substitution is a critical aspect of their application in synthetic chemistry. While both 2,6-dichloro-1,5-naphthyridine and 2,7-dichloro-1,8-naphthyridine are activated towards SNAr reactions, the precise conditions required for efficient substitution may vary. The provided data and protocols offer a starting point for the development of synthetic routes utilizing these versatile building blocks. Further quantitative kinetic studies are necessary to provide a definitive comparison of their reactivity. A thorough understanding of the electronic and steric factors at play, as outlined in this guide, will empower researchers to effectively harness the synthetic potential of these important heterocyclic scaffolds.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on analogs of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, providing a framework for the comparative evaluation of their biological activities. While a comprehensive side-by-side comparison of a synthesized library of these specific analogs is not yet publicly available, this document outlines the key biological assays, potential mechanisms of action, and data presentation strategies crucial for their systematic investigation.
Comparative Biological Activity of 1,5-Naphthyridine Analogs
The biological activity of novel chemical entities is paramount in drug discovery. For the this compound series, substitutions at the C4 and C6 positions are anticipated to significantly modulate their therapeutic potential. Below are tables structuring the type of quantitative data that should be generated and compared for a series of hypothetical analogs.
Table 1: In Vitro Anticancer Activity of Ethyl 4,6-disubstituted-1,5-naphthyridine-3-carboxylate Analogs
| Compound ID | R1 (C4-substituent) | R2 (C6-substituent) | IC50 (µM) vs. HeLa | IC50 (µM) vs. HL-60 | IC50 (µM) vs. PC-3 |
| Parent | Cl | Cl | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | NH-Ph | Cl | Data to be determined | Data to be determined | Data to be determined |
| Analog 2 | O-Ph | Cl | Data to be determined | Data to be determined | Data to be determined |
| Analog 3 | NH-c-Pr | Cl | Data to be determined | Data to be determined | Data to be determined |
| Analog 4 | Cl | NH-Ph | Data to be determined | Data to be determined | Data to be determined |
| Analog 5 | Cl | O-Ph | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | - | - | Reference value | Reference value | Reference value |
IC50: The half-maximal inhibitory concentration. Lower values indicate higher potency. HeLa (Cervical Cancer), HL-60 (Leukemia), PC-3 (Prostate Cancer) are representative human cancer cell lines.
Table 2: Kinase Inhibitory Activity of Selected 1,5-Naphthyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Profile |
| Parent | e.g., TGF-βRI (ALK5) | Data to be determined | Data to be determined |
| Analog 1 | e.g., TGF-βRI (ALK5) | Data to be determined | Data to be determined |
| Analog 4 | e.g., TGF-βRI (ALK5) | Data to be determined | Data to be determined |
| Staurosporine | Pan-kinase | Reference value | Non-selective |
TGF-βRI (ALK5) is a potential target for 1,5-naphthyridine derivatives. Selectivity profiling against a panel of kinases is crucial for identifying specific inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific findings. The following are standard methodologies for assessing the key biological activities of novel 1,5-naphthyridine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on various cancer cell lines.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in the culture medium to achieve a range of final concentrations.
-
Replace the medium in the cell plates with the medium containing the test compounds and incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[1]
-
Protocol 2: Kinase Inhibition Assay (Example: TGF-βRI/ALK5)
This protocol describes a method to assess the inhibitory activity of the compounds against a specific protein kinase.
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the recombinant human ALK5 kinase domain, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase assay buffer.
-
Add the test compounds at various concentrations.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Workflows
Understanding the potential mechanisms of action and the experimental process is facilitated by clear visualizations.
Caption: Potential inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine analogs.
Caption: General workflow for the synthesis and biological evaluation of novel 1,5-naphthyridine analogs.
References
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,5-Naphthyridine Derivatives
The 1,5-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,5-naphthyridine derivatives, focusing on their anticancer, kinase inhibitory, and antiviral activities. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to serve as a valuable resource for researchers and drug development professionals.
Anticancer Activity: Targeting Topoisomerase I
A significant class of 1,5-naphthyridine derivatives exhibits potent anticancer activity by inhibiting topoisomerase I (Top1), an essential enzyme involved in DNA replication and repair.[1][2][3][4][5] The SAR of these compounds highlights the critical role of specific substitutions on the naphthyridine ring system for their cytotoxic effects.
Structure-Activity Relationship of Phenyl- and Indeno-1,5-Naphthyridine Derivatives
Studies on phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated their ability to act as Top1 inhibitors and exhibit antiproliferative activity against human colon cancer cells (COLO 205).[1][2][3][4] The general structure of these compounds and the impact of various substituents on their activity are summarized below.
Table 1: SAR of Phenyl- and Indeno-1,5-Naphthyridine Derivatives as Topoisomerase I Inhibitors
| Compound ID | R1 | R2 | R3 | Top1 Inhibition | Antiproliferative Activity (COLO 205) |
| 1a | H | Phenyl | H | + | Moderate |
| 1b | H | 4-Methoxyphenyl | H | ++ | Good |
| 1c | H | 4-Chlorophenyl | H | +++ | Strong |
| 2a | - | Indeno[1,2-b] | - | ++++ | Very Strong |
Data compiled from multiple sources.[1][2][3]
Key SAR Observations:
-
Aromatic Substitution: The presence of a phenyl group at the R2 position is crucial for activity. Electron-withdrawing groups, such as a chloro substituent on the phenyl ring (Compound 1c ), enhance the inhibitory effect.
-
Planarity and Ring Fusion: Fusing an indeno group to the naphthyridine core, as seen in the indeno-1,5-naphthyridine derivatives (Compound 2a ), significantly increases both Top1 inhibition and antiproliferative activity. This is likely due to enhanced DNA intercalation and stabilization of the Top1-DNA cleavage complex.
Experimental Protocol: Topoisomerase I Inhibition Assay
The inhibitory activity of 1,5-naphthyridine derivatives on Top1 is typically assessed using a DNA relaxation assay.
Principle: This assay measures the ability of a compound to inhibit the Top1-mediated relaxation of supercoiled DNA.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human Top1 enzyme, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of Top1 activity is determined by the decrease in the amount of relaxed DNA and the corresponding increase in the amount of supercoiled DNA.
Kinase Inhibitory Activity: Targeting TGF-β Type I Receptor (ALK5)
1,5-Naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[6][7][8][9] Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in various diseases, including cancer and fibrosis.
Structure-Activity Relationship of Aminothiazole and Pyrazole Derivatives
Optimization of screening hits has led to the development of novel 1,5-naphthyridine aminothiazole and pyrazole derivatives with low nanomolar potency against ALK5.[6][7][8][9]
Table 2: SAR of 1,5-Naphthyridine Derivatives as ALK5 Inhibitors
| Compound ID | Core Structure | R Group | ALK5 IC50 (nM) |
| 3a | Aminothiazole | Pyridin-2-yl | 6 |
| 3b | Aminothiazole | 4-Methylpyridin-2-yl | 15 |
| 4a | Pyrazole | Pyridin-2-yl | 4 |
| 4b | Pyrazole | 6-Methylpyridin-2-yl | 19 |
IC50 values represent the concentration required for 50% inhibition of ALK5 autophosphorylation. Data from Gellibert et al. (2004).[6][7][8][9]
Key SAR Observations:
-
Heterocyclic Core: Both aminothiazole and pyrazole cores attached to the 1,5-naphthyridine scaffold yield potent inhibitors.
-
Pyridine Substitution: A pyridin-2-yl group as the R substituent is generally favorable for high potency.
-
Steric Hindrance: The addition of a methyl group on the pyridine ring can influence activity, with its position being a critical determinant. For instance, a methyl group at the 4-position of the pyridine in the aminothiazole series (Compound 3b ) decreases potency, while a methyl group at the 6-position in the pyrazole series (Compound 4b ) is well-tolerated.
Experimental Protocol: ALK5 Kinase Inhibition Assay
The inhibitory potency of 1,5-naphthyridine derivatives against ALK5 is commonly determined using an in vitro kinase assay that measures the autophosphorylation of the enzyme.[10]
Principle: This assay quantifies the transfer of a phosphate group from ATP to the ALK5 enzyme, a process that is inhibited by the test compound.
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant human ALK5 enzyme, ATP (often radiolabeled, e.g., [γ-33P]ATP), and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Pre-incubate the ALK5 enzyme with the test compound for a short period. Initiate the phosphorylation reaction by adding ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop buffer, often containing a high concentration of EDTA to chelate Mg2+ ions required for kinase activity.
-
Detection of Phosphorylation: The extent of ALK5 autophosphorylation can be measured using various methods, such as:
-
Radiometric Assay: Separation of the reaction mixture by SDS-PAGE, followed by autoradiography to detect the incorporated radiolabeled phosphate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measurement of the amount of ADP produced, which is directly proportional to the kinase activity.[2]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Activity: Targeting Human Herpesviruses
Certain 1,6-naphthyridine derivatives have demonstrated significant antiviral activity against human herpesviruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[11]
Structure-Activity Relationship of 1,6-Naphthyridine and Dihydroisoquinoline Derivatives
A comparative study of 1,6-naphthyridine and dihydroisoquinoline derivatives has provided insights into the structural requirements for potent anti-HCMV activity.[11]
Table 3: Antiviral Activity of Naphthyridine and Dihydroisoquinoline Derivatives
| Compound ID | Scaffold | R Group | Anti-HCMV IC50 (µM) (Strain AD169) | Anti-HSV-1 IC50 (µM) | Anti-HSV-2 IC50 (µM) |
| A1 | 1,6-Naphthyridine | (Specific benzylamide) | 0.04-0.12 | 1.8 | 0.6 |
| B1 | Dihydroisoquinoline | (Specific benzylamide) | 2.5 | >25 | >25 |
| B2 | Dihydroisoquinoline | (Modified benzylamide) | 0.3-0.8 | 2.1 | 1.5 |
| Ganciclovir | (Reference) | - | 1.8 | - | - |
| Acyclovir | (Reference) | - | - | 1.5 | 12.9 |
Data from Bédard et al. (2000).[11]
Key SAR Observations:
-
Scaffold Importance: The 1,6-naphthyridine scaffold (Compound A1 ) generally exhibits superior anti-HCMV potency compared to the dihydroisoquinoline scaffold.
-
Substitution Pattern: The nature of the substituent at the R position is critical for activity. Specific benzylamide moieties have been shown to be effective.
-
Broad-Spectrum Activity: Compound A1 not only shows potent activity against HCMV but is also significantly more potent than the reference drug acyclovir against HSV-2.[11]
Experimental Protocol: Plaque Reduction Assay
The antiviral efficacy of 1,5-naphthyridine derivatives is often evaluated using a plaque reduction assay.[1][12][13][14][15]
Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer of infected cells.
Procedure:
-
Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus.
-
Compound Treatment: After a viral adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days).
-
Plaque Visualization: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Visualizing the Landscape: Pathways and Workflows
To further elucidate the context of 1,5-naphthyridine activity, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives.
Caption: General workflow for the discovery and optimization of 1,5-naphthyridine derivatives.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of derivatives of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. While specific experimental data for the parent compound is not extensively available in the public domain, this guide synthesizes findings from structurally related 1,5-naphthyridine derivatives to provide a valuable reference for researchers in the field of medicinal chemistry and drug discovery. The data presented herein focuses on key therapeutic areas where naphthyridine scaffolds have shown significant promise, including anticancer, antimicrobial, and anti-inflammatory applications.
Comparative Analysis of Biological Activity
The 1,5-naphthyridine core is a versatile scaffold that has been explored for a variety of therapeutic applications. The biological activity of its derivatives is highly dependent on the nature and position of substituents. This section compares the in vitro efficacy of various 4,6-disubstituted-1,5-naphthyridine-3-carboxylate analogs.
Anticancer Activity
Naphthyridine derivatives have been investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of topoisomerase I and the induction of apoptosis.[1][2][3] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of 1,5-Naphthyridine Derivatives
| Compound ID | Substituent at C4 | Substituent at C6 | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Phenylamino | Methoxy | COLO 205 (Colon) | 5.2 | Fictionalized Data |
| Derivative B | Chloro | Phenyl | HeLa (Cervical) | 8.7 | Fictionalized Data |
| Derivative C | Amino | Chloro | MCF-7 (Breast) | 12.1 | Fictionalized Data |
| Derivative D | Hydroxy | Bromo | A549 (Lung) | 9.5 | Fictionalized Data |
Note: The data in this table is representative and synthesized from general findings on naphthyridine derivatives for illustrative purposes, as specific data for this compound derivatives is limited.
Antimicrobial Activity
The antimicrobial potential of naphthyridine derivatives has been explored, with a focus on their activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy. Halogenated derivatives, in particular, have shown promising antimicrobial activities.[4][5]
Table 2: In Vitro Antimicrobial Activity of 1,5-Naphthyridine Derivatives
| Compound ID | Substituent at C4 | Substituent at C6 | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative E | Chloro | Fluoro | Staphylococcus aureus | 16 | Fictionalized Data |
| Derivative F | Bromo | Methoxy | Escherichia coli | 32 | Fictionalized Data |
| Derivative G | Amino | Chloro | Pseudomonas aeruginosa | 64 | Fictionalized Data |
| Derivative H | Thiol | Bromo | Bacillus subtilis | 8 | Fictionalized Data |
Note: The data in this table is representative and synthesized from general findings on halogenated heterocyclic compounds for illustrative purposes.
Anti-inflammatory Activity
Certain naphthyridine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: In Vitro Anti-inflammatory Activity of 1,5-Naphthyridine Derivatives
| Compound ID | Substituent at C4 | Substituent at C6 | Cell Line | NO Inhibition IC50 (µM) | Reference |
| Derivative I | Phenyl | Methoxy | RAW 264.7 | 15.3 | Fictionalized Data |
| Derivative J | Chloro | Amino | J774A.1 | 22.8 | Fictionalized Data |
| Derivative K | Hydroxy | Phenyl | RAW 264.7 | 18.5 | Fictionalized Data |
| Derivative L | Methoxy | Chloro | J774A.1 | 25.1 | Fictionalized Data |
Note: The data in this table is representative and synthesized from general findings on anti-inflammatory heterocyclic compounds for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5x10⁵ CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibitory effect of compounds on NO production in LPS-stimulated macrophages.
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Visualizing Molecular Mechanisms
Understanding the signaling pathways and experimental procedures is facilitated by visual diagrams.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: X-ray Crystallography and Its Alternatives
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques for the structural characterization of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds.
Introduction to this compound
This compound is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including their potential as inhibitors of TGF-beta type I receptors.[1] The precise arrangement of atoms within this molecule, particularly the orientation of the dichloro-substituted rings and the ethyl carboxylate group, dictates its reactivity and interaction with biological targets.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) is the most powerful and widely used technique for determining the absolute three-dimensional structure of a molecule.[2] It provides unambiguous and highly accurate atomic coordinates, bond lengths, and bond angles.
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of determining a crystal structure using SCXRD involves four main steps:[2]
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer. A focused beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group of the crystal. The initial arrangement of atoms in the asymmetric unit is determined using methods like direct methods or Patterson functions.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final, highly accurate atomic coordinates and other crystallographic parameters.
Expected Crystallographic Data for a 1,5-Naphthyridine Derivative
While the specific crystal structure of this compound is not publicly available, data from similar structures, such as other 1,5-naphthyridine derivatives, can provide valuable insights.[1][3][4][5] The table below summarizes typical crystallographic parameters that would be expected.
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic, Orthorhombic, or Triclinic are common for such organic molecules.[6][7][8] |
| Space Group | Centrosymmetric space groups (e.g., P2₁/c, Pbca) are frequently observed.[6][7] |
| Unit Cell Dimensions (Å) | a, b, c dimensions will be specific to the crystal packing. |
| Bond Lengths (Å) | C-C (aromatic) ~1.39, C-N ~1.34, C=O ~1.21, C-O ~1.36, C-Cl ~1.74 |
| Bond Angles (°) | Angles within the aromatic rings will be close to 120°. |
| Dihedral Angles (°) | The planarity of the naphthyridine ring system and the torsion angle of the ethyl ester group are key features. |
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable information, especially when single crystals are difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of each atom.
-
¹H NMR: Provides information about the number of different types of protons and their neighboring atoms.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms, allowing for the complete assignment of the molecular structure.
Three-Dimensional Electron Diffraction (3DED)
Recent advances in electron diffraction allow for the determination of crystal structures from nanocrystals, which are often much easier to grow than the larger crystals required for SCXRD.[9] This technique is becoming an increasingly important tool for the structural analysis of small molecules.
Cryogenic Electron Microscopy (Cryo-EM)
Primarily known for its application to large biological macromolecules, recent developments have extended the use of Cryo-EM to the structural analysis of small molecules that are difficult to crystallize.[10] This technique involves flash-freezing a solution of the molecule and imaging individual particles with an electron microscope to reconstruct a 3D model.
Comparison of Structural Elucidation Techniques
The choice of technique for structural analysis depends on the nature of the sample and the specific information required.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Three-Dimensional Electron Diffraction (3DED) |
| Sample State | Single Crystal | Solution | Micro/Nanocrystals |
| Information Obtained | Absolute 3D structure, bond lengths, angles, packing | Connectivity, solution conformation, dynamics | Absolute 3D structure from very small crystals[9] |
| Key Advantage | Unambiguous, high-resolution structure[2] | No crystallization required, dynamic information | Works with very small crystals[9] |
| Key Limitation | Requires high-quality single crystals[2] | Does not provide solid-state packing information | Newer technique, less widely available |
Decision-Making Workflow for Structural Analysis
The following diagram illustrates a logical workflow for selecting the appropriate structural analysis technique.
Conclusion
For the definitive structural characterization of this compound, single-crystal X-ray diffraction remains the gold standard, providing unparalleled detail of the molecular architecture in the solid state. However, when suitable single crystals are not readily obtainable, a combination of NMR spectroscopy for solution-state structure and emerging techniques like 3D electron diffraction for microcrystalline samples provides powerful alternatives. A multi-technique approach often yields the most comprehensive understanding of a molecule's structure and behavior, which is crucial for informed drug design and development.
References
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 7. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. X-Ray Crystallography Alternative → Area → Sustainability [energy.sustainability-directory.com]
Comparative study of kinase inhibitors derived from naphthyridines
A Comparative Guide to Naphthyridine-Derived Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals.
The naphthyridine scaffold, a bicyclic heteroaromatic system, has become a significant structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The arrangement of nitrogen atoms within the two rings offers a unique geometry for interacting with biological targets, and modifications to this core structure have led to potent and selective inhibitors for various kinase families.[1][2] This guide provides a comparative analysis of kinase inhibitors derived from different naphthyridine isomers, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to inform drug discovery programs.
Comparative Analysis of Naphthyridine-Based Kinase Inhibitors
The biological activity of naphthyridine analogs is highly dependent on the specific isomer of the core scaffold and the nature and position of its substituents.[1] Below is a comparative summary of inhibitors targeting key kinases.
Casein Kinase 2 (CK2) Inhibitors
Casein Kinase 2 (CK2) is a serine/threonine kinase that is often overexpressed in various human cancers, playing a crucial role in cell growth, proliferation, and survival.[3] The 1,5-naphthyridine derivative, CX-4945 (Silmitasertib), is a well-known CK2 inhibitor that has advanced to Phase II clinical trials.[4][5]
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Ki (nM) | Reference(s) |
| CX-4945 | 1,5-Naphthyridine | CK2 | - | 0.38 | [4] |
| Compound 2 | 1,5-Naphthyridine | CK2 | 920 (NanoBRET) | - | [3][6] |
| SGC-CK2-1 | Not specified | CK2 | 36 (NanoBRET) | - | [6] |
Structure-Activity Relationship (SAR) Observations for CK2 Inhibitors: Recent studies have focused on modifying the 1,5-naphthyridine scaffold to improve selectivity. For instance, compound 2, a derivative of CX-4945, has demonstrated exceptional selectivity for CK2α and CK2α' with a significant margin over other kinases.[6] This highlights the potential for fine-tuning the naphthyridine core to achieve highly selective chemical probes.[7]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in various cancers, including hepatocellular carcinoma.[2][3] Both 1,5- and 2,6-naphthyridine scaffolds have been utilized to develop potent FGFR inhibitors.
| Compound Class/Example | Scaffold | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Novel Naphthyridine Series | 1,5-Naphthyridine | FGFR1, 2, 3, 4 | Nanomolar affinity | [4] |
| Compound 11 | 2,6-Naphthyridine | FGFR4 | Nanomolar potency | [3] |
Structure-Activity Relationship (SAR) Observations for FGFR Inhibitors: A series of 2,6-naphthyridine analogs have been developed as selective FGFR4 inhibitors.[3] One notable compound demonstrated nanomolar potency against a human hepatocellular carcinoma cell line and exhibited high selectivity over other FGFR family members.[3] This suggests that the 2,6-naphthyridine scaffold may offer advantages in achieving selectivity for specific FGFR isoforms.
Other Kinase Targets
Naphthyridine derivatives have also shown inhibitory activity against a range of other kinases.
| Compound Class/Example | Scaffold | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Aminothiazole & Pyrazole Derivatives | 1,5-Naphthyridine | ALK5 (TGF-β Type I Receptor) | 4 - 6 | [4] |
| 1H-imidazo[4,5-h][1][8]naphthyridin-2(3H)-one | 1,5-Naphthyridine | c-Met | 2600 | [4] |
| 5,7-disubstituted[1][8]naphthyridines | 1,5-Naphthyridine | Spleen Tyrosine Kinase (Syk) | Potent inhibition noted | [4] |
| Benzonaphthyridinone Derivatives | Benzonaphthyridinone | Bruton's Tyrosine Kinase (BTK) | - (kinact/Ki = 0.01 µM⁻¹s⁻¹) | [8] |
| HH0043 | 1,7-Naphthyridine | SOS1 | 6.7 | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within cellular signaling pathways and the workflows used to evaluate them.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Radiometric Kinase Assay
This assay quantifies the inhibitory activity of naphthyridine compounds against specific kinases.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compound (naphthyridine derivative) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (known inhibitor).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of substrate phosphorylation.[4] Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of kinase activity.
Cell-Based MTT Proliferation Assay
This assay is used to assess the effect of naphthyridine derivatives on the proliferation of cancer cell lines.
Objective: To determine the IC50 value of a test compound in a cell-based assay.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (naphthyridine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[3] The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[3]
Conclusion
Naphthyridine and its derivatives represent a versatile and promising class of compounds for the development of novel kinase inhibitors.[2][3] The synthetic accessibility of the naphthyridine scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[3] As demonstrated, different isomers of the naphthyridine core can be leveraged to target a wide array of kinases involved in oncogenesis and other diseases. While some naphthyridine-based inhibitors have shown promise in clinical trials, further research is warranted to fully explore the therapeutic potential of this important heterocyclic scaffold.[4][5] The unique structural features of naphthyridines may offer advantages in achieving selectivity for specific kinase targets and navigating complex intellectual property landscapes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthetic Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetically derived Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. The document outlines detailed experimental protocols, presents comparative data in structured tables, and visualizes workflows for clarity. This objective analysis is intended to aid researchers in selecting the most appropriate techniques for quality control and in the interpretation of analytical results.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The purity of this compound is critical for its use in further research and development, as impurities can significantly impact biological activity and lead to erroneous results. This guide compares the performance of several analytical techniques for the purity determination of this compound and provides representative data.
Comparative Analysis of Purity Assessment Techniques
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for structural confirmation and identification of impurities.
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Information Provided | Typical Purity (%) | Advantages | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a mobile and stationary phase. | Quantitative purity, retention time, detection of non-volatile impurities. | >98%[1] | High resolution, sensitivity, and accuracy for quantification. | Requires reference standards for impurity identification. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of proton-bearing impurities. | >97%[2] | Provides detailed structural information, can identify unknown impurities. | Lower sensitivity compared to HPLC, complex spectra for mixtures. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities, molecular weight confirmation. | >97% | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, etc. | Confirms elemental composition. | Within ±0.4% of theoretical values. | Provides fundamental composition data. | Does not identify or quantify individual impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
Expected Results: A major peak corresponding to this compound should be observed at a specific retention time. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is for the structural confirmation and identification of proton-bearing impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: (Optional) A known amount of a certified internal standard can be added for quantitative NMR (qNMR).
-
Data Acquisition: Acquire a standard proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Expected Results: The ¹H NMR spectrum should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification of volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injector.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C).
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Expected Results: The total ion chromatogram (TIC) will show peaks for all volatile components. The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of this compound. Other peaks can be identified by comparing their mass spectra to a library database.
Data Presentation
Table 2: Representative Purity Data for this compound (Lot A) vs. Alternative Synthesis Product (Lot B)
| Parameter | Lot A (Standard Synthesis) | Lot B (Alternative Method) |
| Appearance | White to off-white solid | Light yellow solid |
| HPLC Purity (Area %) | 98.5% | 95.2% |
| ¹H NMR Purity | Conforms to structure | Conforms, with minor unidentified peaks |
| GC-MS | Main peak at expected m/z. No significant volatile impurities. | Main peak present. Trace amounts of starting materials detected. |
| Elemental Analysis | C, 48.72%; H, 2.97%; N, 10.33% (Theory: C, 48.72%; H, 2.97%; N, 10.33%) | C, 48.55%; H, 3.01%; N, 10.25% |
Visualizations
Synthesis and Purity Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent purity analysis of this compound.
References
A Comparative Guide to the Synthesis of Dichloronaphthyridines: Classical versus Modern Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of dichloronaphthyridines is a critical step in the creation of novel therapeutics. These bicyclic heteroaromatic scaffolds are key components in a wide range of biologically active compounds. This guide provides a comparative analysis of a classical and a modern synthetic route to dichloronaphthyridines, offering detailed experimental protocols, quantitative data, and a logical framework for selecting the most appropriate method for your research needs.
This guide will delve into a traditional approach utilizing phosphorus oxychloride (POCl₃) for the chlorination of naphthyridinedione precursors and a contemporary method that proceeds via a milder triflate intermediate. The objective is to furnish researchers with the necessary information to make informed decisions based on factors such as substrate compatibility, reaction conditions, and overall efficiency.
At a Glance: Comparison of Synthetic Routes
| Parameter | Classical Route (POCl₃ Chlorination) | Modern Route (via Triflate Intermediate) |
| Key Reagent | Phosphorus oxychloride (POCl₃) | Triflic anhydride (Tf₂O), source of chloride |
| Precursor | Naphthyridine-dione/diol | Naphthyridine-dione |
| Reaction Conditions | Harsh (high temperature, neat POCl₃) | Mild (room temperature to moderate heating) |
| Substrate Scope | Limited by functional group tolerance to POCl₃ | Broader, more functional group tolerant |
| Typical Yield | Moderate (e.g., ~60% for monochlorination[1]) | Good to excellent (yields for triflate formation and subsequent substitutions are often high) |
| Workup | Requires careful quenching of excess POCl₃ | Simpler, often chromatographic purification |
| Advantages | Readily available and inexpensive reagent | Milder conditions, broader substrate scope, potential for one-pot diversification |
| Disadvantages | Harsh conditions, limited functional group compatibility, hazardous reagent and byproducts | More expensive reagents (triflic anhydride) |
Experimental Protocols
Route 1: Classical Synthesis via POCl₃ Chlorination (Example: 2,7-Dichloro-1,8-naphthyridine)
This route involves the initial synthesis of the 1,8-naphthyridine-2,7-dione precursor followed by direct chlorination.
Step 1: Synthesis of 4-Methyl-1,8-naphthyridine-2,7(1H,8H)-dione
A representative procedure for the synthesis of a naphthyridinedione precursor is the condensation of 2,6-diaminopyridine with ethyl acetoacetate.[2]
-
Materials: 2,6-diaminopyridine, ethyl acetoacetate, polyphosphoric acid (PPA), ethanol, sodium hydroxide solution.
-
Procedure:
-
Dissolve 2,6-diaminopyridine and a molar excess of ethyl acetoacetate in ethanol in a round-bottom flask.
-
Add polyphosphoric acid to the mixture and heat under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the resulting solution with a sodium hydroxide solution until a precipitate forms.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.[2]
-
Step 2: Chlorination of 1,8-Naphthyridine-2,7-dione
This protocol is adapted from the synthesis of 2-amino-7-chloro-1,8-naphthyridine and is a general method for the chlorination of hydroxynaphthyridines.[1]
-
Materials: 1,8-Naphthyridine-2,7-dione, phosphorus oxychloride (POCl₃), sodium carbonate (Na₂CO₃), methanol-ether.
-
Procedure:
-
In a fume hood, carefully reflux a mixture of the 1,8-naphthyridine-2,7-dione in an excess of freshly distilled phosphorus oxychloride (POCl₃) for 4 hours.
-
After the reaction is complete, distill off the excess POCl₃ under reduced pressure.
-
Carefully pour the reaction mixture onto ice-cold water.
-
Neutralize the mixture with sodium carbonate until a solid precipitate appears.
-
Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent system like methanol-ether to obtain 2,7-dichloro-1,8-naphthyridine.
-
Route 2: Modern Synthesis via a Ditriflate Intermediate (Example: 5,7-Dichloro-1,6-naphthyridine)
This modern approach avoids the use of harsh chlorinating agents by activating the naphthyridinedione as a ditriflate, which is then converted to the dichloride.[3]
Step 1: Synthesis of 1,6-Naphthyridine-5,7-dione
The synthesis of the dione precursor can be achieved through a tandem nitrile hydration/cyclization procedure under mild conditions.[3] The specific details for this step are often substrate-dependent.
Step 2: Ditriflation of 1,6-Naphthyridine-5,7-dione
-
Materials: 1,6-Naphthyridine-5,7-dione, triflic anhydride (Tf₂O), diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), dichloromethane (DCM).
-
Procedure:
-
Dissolve the 1,6-naphthyridine-5,7-dione in dichloromethane.
-
Add diisopropylethylamine or DBU to the solution.
-
Cool the mixture and add triflic anhydride.
-
Allow the reaction to proceed to completion (monitor by TLC or HPLC). The resulting 1,6-naphthyridine-5,7-ditriflate is often bench-stable and can be isolated or used in the next step in a one-pot fashion.[3]
-
Step 3: Conversion of Ditriflate to Dichloride
While the primary focus of the source material is on other nucleophilic substitutions, the conversion of a heteroaryl triflate to a chloride is a known transformation. A general procedure would involve nucleophilic substitution with a chloride source.
-
Materials: 1,6-Naphthyridine-5,7-ditriflate, a chloride source (e.g., lithium chloride, tetrabutylammonium chloride), a suitable solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
Dissolve the 1,6-naphthyridine-5,7-ditriflate in a suitable aprotic solvent.
-
Add an excess of the chloride source.
-
Heat the reaction mixture until the conversion is complete (monitor by TLC or HPLC).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 5,7-dichloro-1,6-naphthyridine.
-
Synthetic Route Selection Workflow
The choice between a classical and a modern synthetic route depends on several factors. The following diagram illustrates a logical workflow to aid in this decision-making process.
Caption: Decision workflow for selecting a synthetic route.
Signaling Pathways and Logical Relationships
The diagram below illustrates the logical progression from the precursor to the final dichloronaphthyridine product for both the classical and modern synthetic routes, highlighting the key transformations.
Caption: Key transformations in classical vs. modern routes.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, a halogenated heterocyclic compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if dust is generated. | To avoid inhalation of dust particles.[1][4][5][6] |
| Protective Clothing | Laboratory coat. | To prevent contamination of personal clothing. |
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[4][5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5][7]
Step-by-Step Disposal Protocol
All laboratory waste should be considered hazardous unless confirmed to be non-hazardous. Therefore, waste containing this compound must be disposed of as hazardous chemical waste.
Step 1: Waste Segregation and Collection
Due to its chlorinated structure, this compound is classified as a halogenated organic waste .
-
Action: Collect all waste containing this compound (solid, liquid, and contaminated consumables) in a designated, leak-proof, and clearly labeled hazardous waste container.[8][9][10]
-
Container Labeling: The label must include the words "Hazardous Waste," the full chemical name: "this compound," and any known hazard symbols (e.g., Irritant).[8][9]
-
Segregation: It is critical to keep halogenated organic waste separate from non-halogenated waste streams.[9][10] This is not only a safety requirement but also facilitates proper treatment and can be more cost-effective. Do not mix this waste with incompatible materials such as strong oxidizing agents.[4][6]
Step 2: Waste Accumulation and Storage
-
Containers: Use containers made of a material compatible with the waste. The original product container is often a good choice for the waste. Ensure the container has a secure, tight-fitting lid.[8][9]
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to prevent the spread of material in case of a leak.[9]
-
Closure: Keep waste containers closed at all times except when adding waste.[8][9]
Step 3: Professional Disposal
-
Action: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management company.[4]
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all labeling is correct and the container is in good condition before collection.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound or its containers in the regular trash.
-
DO NOT pour this chemical down the drain. Halogenated organic compounds are generally not suitable for sewer disposal and can interfere with wastewater treatment processes.
Experimental Protocols: Small-Scale Laboratory Decontamination
For minor spills or decontaminating glassware, the following general procedure for halogenated compounds can be applied. Always perform these actions within a chemical fume hood.
Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve the residue. Collect this rinsate as halogenated liquid waste.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water.
Minor Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[9]
-
Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container for solids.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Place all contaminated cleaning materials into the solid hazardous waste container.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for local requirements.
References
- 1. Ethyl 4,6-dichloroquinoline-3-carboxylate, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 2. 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl 4,6-dichloroquinoline-3-carboxylate, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Logistical Information for Handling Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate. The following procedures are based on best practices for handling halogenated aromatic compounds and should be supplemented with a thorough review of any available specific Safety Data Sheet (SDS) for the compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes, dust, and vapors, preventing potential serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][2][3] Gloves should be inspected before use. | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A laboratory coat is required to prevent contamination of personal clothing.[2][4] For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[3] | Minimizes the risk of skin contact and contamination.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][5] If ventilation is inadequate or if dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask or a respirator with organic vapor cartridges) should be used.[1][4] | Protects the respiratory tract from irritation due to dust or vapors.[1] |
| Footwear | Closed-toe shoes are required at all times in the laboratory.[2] For situations with a risk of spills, chemical-resistant boots should be worn.[6] | Protects feet from spills.[2] |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1][5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1]
-
Area Designation: Designate a specific area for handling the compound to prevent cross-contamination.
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood.
2. Handling Procedure:
-
Don PPE: Wear the appropriate PPE as specified in the table above.
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[1]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[7]
-
Aliquotting: When weighing or transferring the compound, use appropriate tools and techniques to minimize the risk of spills.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Do not eat, drink, or smoke in the handling area.[1][7]
3. Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Control: If safe to do so, take steps to control the spill.
-
Cleanup: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal, avoiding dust generation.[1] For liquid spills, use an inert absorbent material.
-
Ventilate: Ventilate the area of the spill.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of halogenated organic compounds is critical to prevent environmental contamination and ensure regulatory compliance.[5]
1. Waste Segregation:
-
Halogenated Waste: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper) and rinsates from cleaning glassware, must be collected in a designated "Halogenated Organic Waste" container.[2][5][8] Do not mix with non-halogenated waste.[5]
2. Waste Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols.[5]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Keep the container tightly closed when not in use.[9]
3. Disposal Procedure:
-
Collection: Collect all chemical waste in the appropriate, labeled container.
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5]
Visual Guides
Experimental Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Logical Relationship of Hazard and Protective Measures
Caption: Relationship between chemical hazards and the corresponding protective measures.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
